HLCL-61
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2/h4-14,24H,3,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOIJUCPVZEPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of HLCL-61: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HLCL-61 is a first-in-class, small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] This document provides a comprehensive technical overview of the core mechanism of action of this compound, focusing on its molecular interactions, cellular consequences, and methodologies for its study. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided for key assays. Signaling pathways and experimental workflows are visualized to facilitate understanding.
Introduction
Protein arginine methylation is a critical post-translational modification that plays a pivotal role in numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), making it an attractive therapeutic target. This compound has emerged as a potent and selective inhibitor of PRMT5, demonstrating significant anti-leukemic activity in preclinical studies.[2] This guide delves into the intricate details of its mechanism of action.
Core Mechanism of Action: Inhibition of PRMT5
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of PRMT5.[1][2]
Specificity: this compound is highly selective for PRMT5. In vitro enzyme assays have demonstrated that it shows no inhibitory activity against other PRMT family members, including the type I enzymes PRMT1 and PRMT4, and the type II enzyme PRMT7.[2]
Binding Mode: While the exact covalent nature of the binding of this compound to PRMT5 has not been explicitly detailed in the reviewed literature, it is understood to interact with the enzyme to block its methyltransferase function. This inhibition prevents the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the arginine residues of PRMT5 substrates.
Impact on Histone Methylation: A key consequence of PRMT5 inhibition by this compound is the reduction of symmetric dimethylation of arginine residues on histones, particularly the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s).[1][2] This epigenetic modification is a repressive mark, and its reduction leads to alterations in gene expression.
Downstream Cellular Effects in Acute Myeloid Leukemia (AML)
The inhibition of PRMT5 by this compound triggers a cascade of downstream events that collectively contribute to its anti-leukemic effects in AML.
3.1. Reactivation of miR-29b Expression: In AML cells, PRMT5 is part of a transcription repressor complex with Sp1 that silences the expression of the microRNA miR-29b by dimethylating H4R3 at its promoter.[2] Treatment with this compound inhibits this repressive methylation, leading to a significant increase in the expression of miR-29b.[2]
3.2. Suppression of Sp1 and FLT3: The re-expressed miR-29b, in turn, suppresses the expression of its downstream targets, Sp1 and FMS-like tyrosine kinase 3 (FLT3).[2] FLT3 is a receptor tyrosine kinase that is frequently mutated and overexpressed in AML and plays a crucial role in leukemogenesis.
3.3. Induction of Apoptosis and Myeloid Differentiation: The suppression of the Sp1/FLT3 axis by the PRMT5-miR-29b-FLT3 network ultimately leads to significant anti-leukemic activity. This compound treatment has been shown to induce apoptosis (programmed cell death) and promote myeloid differentiation in AML cell lines and primary patient samples.[2] The induction of differentiation is evidenced by a dose-dependent increase in the expression of the myeloid differentiation marker CD11b.[2]
3.4. Indirect Effects on Protein Stability: Recent findings suggest that PRMT5 inhibition by this compound can also indirectly affect the stability of other proteins. In certain cancer cells, inhibition of PRMT5 leads to a decrease in the arginine methylation of HSP90, a molecular chaperone. This results in the degradation of HSP90 client proteins, such as AKT and NEMO.
Based on the available research, there is no direct evidence to suggest that this compound's mechanism of action involves the direct degradation of the anti-apoptotic protein Mcl-1. The primary anti-cancer effects of this compound appear to be driven by the downstream consequences of PRMT5 inhibition, leading to apoptosis through the modulation of gene expression and signaling pathways.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound in various AML cell lines.
| Cell Line/Sample | IC50 (µM) at 48 hours | Reference |
| MV4-11 | 14.12 | [1] |
| THP-1 | 16.74 | [1] |
| FLT3-WT blast | 6.3 | [1] |
| FLT3-ITD blast | 8.72 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
5.1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.
-
Protocol:
-
Seed cells (e.g., MV4-11, THP-1) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of appropriate culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
5.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells). Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
5.3. Myeloid Differentiation Assay (CD11b Expression)
-
Objective: To assess the induction of myeloid differentiation by this compound.
-
Principle: CD11b is a cell surface marker that is upregulated during myeloid differentiation. Flow cytometry can be used to quantify the percentage of cells expressing CD11b.
-
Protocol:
-
Treat AML cells with this compound for 48 hours.
-
Harvest and wash the cells with PBS containing 1% BSA.
-
Resuspend the cells in the same buffer at a concentration of 1 x 10^6 cells/mL.
-
Add a fluorescently labeled anti-CD11b antibody to the cell suspension.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice to remove unbound antibody.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity by flow cytometry to determine the percentage of CD11b-positive cells.
-
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound in AML.
Experimental Workflow Diagram
Caption: General workflow for in vitro characterization of this compound.
References
An In-depth Technical Guide to HLCL-61: Targeting PRMT5 in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
HLCL-61 is a first-in-class, potent, and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] This technical guide provides a comprehensive overview of this compound, its target protein, the associated signaling pathway, quantitative efficacy data, and detailed experimental protocols. The document is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug discovery, facilitating further investigation into the therapeutic potential of PRMT5 inhibition.
Core Target Protein: Protein Arginine Methyltransferase 5 (PRMT5)
The primary molecular target of this compound is Protein Arginine Methyltransferase 5 (PRMT5) , a type II protein arginine methyltransferase.[1][2] PRMT5 plays a critical role in various cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is integral to the regulation of gene expression, mRNA splicing, DNA damage response, and signal transduction. Dysregulation and overexpression of PRMT5 have been implicated in the pathogenesis of numerous cancers, including Acute Myeloid Leukemia (AML), making it a compelling target for therapeutic intervention.[1] this compound exhibits high selectivity for PRMT5, with no significant inhibitory activity against other PRMT family members such as PRMT1, PRMT4, and PRMT7.[1]
Signaling Pathway of this compound in Acute Myeloid Leukemia (AML)
In the context of AML, this compound exerts its anti-leukemic effects by modulating a specific signaling cascade. The inhibition of PRMT5 by this compound initiates a series of downstream events, ultimately leading to the suppression of key proteins involved in cancer cell proliferation and survival.
The established signaling pathway is as follows:
-
Inhibition of PRMT5: this compound directly binds to and inhibits the enzymatic activity of PRMT5.[1]
-
Upregulation of microRNA-29b (miR-29b): The inhibition of PRMT5 leads to a significant increase in the expression of miR-29b. This occurs because PRMT5, in complex with Sp1, normally acts as a transcriptional repressor of the miR-29b gene by dimethylating histone H4 at arginine 3 (H4R3me2s).
-
Suppression of Sp1 and FLT3: The elevated levels of miR-29b, which is a known regulator of Sp1, lead to the downregulation of Sp1 protein expression. This, in turn, results in the transcriptional suppression of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently overexpressed or mutated in AML and crucial for leukemic cell growth and survival.
This cascade of events culminates in the induction of apoptosis and myeloid differentiation of AML cells.
Visualization of the this compound Signaling Pathway```dot
// Nodes HLCL61 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PRMT5 [label="PRMT5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H4R3me2s [label="H4R3me2s\n(Symmetric Dimethylation)", fillcolor="#FBBC05", fontcolor="#202124"]; miR29b [label="miR-29b\n(Upregulation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sp1 [label="Sp1\n(Suppression)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FLT3 [label="FLT3\n(Suppression)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leukemic_Activity [label="Anti-Leukemic Activity\n(Apoptosis, Differentiation)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges HLCL61 -> PRMT5 [arrowhead=tee, label="Inhibits"]; PRMT5 -> H4R3me2s [arrowhead=normal, label="Catalyzes"]; H4R3me2s -> miR29b [arrowhead=tee, label="Represses Transcription"]; miR29b -> Sp1 [arrowhead=tee, label="Suppresses"]; Sp1 -> FLT3 [arrowhead=normal, label="Promotes Transcription"]; FLT3 -> Leukemic_Activity [arrowhead=tee, label="Inhibits"]; }
Caption: General workflows for cell viability and Western blot assays.
Relationship to the CBM Complex
The CARD11-BCL10-MALT1 (CBM) complex is a critical signaling node in lymphocytes, primarily involved in antigen receptor-mediated activation of NF-κB. Based on a thorough review of the current scientific literature, there is no established direct link between the mechanism of action of this compound and the CBM complex. The anti-leukemic effects of this compound in AML are attributed to the inhibition of the PRMT5-miR-29b-Sp1-FLT3 signaling axis, a pathway distinct from the CBM-NF-κB signaling cascade.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that selectively targets PRMT5. Its well-defined mechanism of action in AML, involving the epigenetic regulation of the miR-29b/Sp1/FLT3 axis, provides a strong rationale for its continued investigation in oncology. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore the biological activities and therapeutic potential of this compound and other PRMT5 inhibitors.
References
The Role of PRMT5 in Acute Myeloid Leukemia: A Technical Guide for Researchers
Executive Summary: Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical oncogenic driver in Acute Myeloid Leukemia (AML). As the primary enzyme responsible for symmetric arginine dimethylation, PRMT5 modulates a wide array of cellular processes, including gene transcription, RNA splicing, and signal transduction, all of which are integral to leukemogenesis. Elevated PRMT5 expression is a common feature in AML patient samples and is functionally linked to enhanced leukemia cell proliferation and survival. Mechanistically, PRMT5 exerts its pro-leukemic effects through dual epigenetic functions: it represses tumor-suppressive microRNAs like miR-29b to activate oncogenic signaling pathways such as FLT3, and it regulates the alternative splicing of essential genes through methylation of splicing factors like SRSF1. The enzymatic activity of PRMT5 is indispensable for the survival of AML cells, making it a compelling therapeutic target. Inhibition of PRMT5, either genetically or pharmacologically, leads to cell cycle arrest, apoptosis, and differentiation in AML models. This guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and therapeutic implications of targeting PRMT5 in AML, supported by quantitative data and detailed experimental protocols.
The Oncogenic Function of PRMT5 in AML
PRMT5 is a Type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins (sDMA). This post-translational modification is a key regulatory mechanism in numerous cellular functions. In the context of AML, PRMT5 acts as a pivotal oncoprotein, with its expression and activity being significantly upregulated and contributing directly to the malignant phenotype.
Upregulation and Clinical Significance
Multiple studies have demonstrated that PRMT5 is overexpressed in AML. Its expression is significantly higher in newly diagnosed and recurrent AML patient samples compared to healthy controls[1]. This increased expression is not merely a correlative finding; functional studies confirm that elevated PRMT5 activity provides a distinct survival and proliferation advantage to AML cells both in vitro and in vivo[2][3]. Conversely, the depletion or inhibition of PRMT5 significantly hinders AML cell growth, reduces clonogenic potential, and can induce apoptosis and partial cell differentiation[2][4].
| Parameter | Observation in AML | References |
| mRNA Expression | Significantly higher in newly diagnosed and recurrent AML patients vs. normal controls. | [1] |
| Protein Expression | Upregulated in AML-derived cell lines and primary patient samples. | [2][5] |
| Functional Impact | Overexpression enhances AML growth, proliferation, and colony formation. | [2] |
| Prognostic Value | High expression is associated with a myeloproliferative phenotype. | [6] |
Table 1: Summary of PRMT5 Expression and Function in AML
Impact on AML Cell Biology
The consequences of PRMT5 activity are central to maintaining the leukemic state. Genetic knockdown or pharmacological inhibition of PRMT5 triggers a cascade of anti-leukemic effects, underscoring the dependency of AML cells on its enzymatic function.
| Biological Process | Effect of PRMT5 Inhibition/Knockdown | References |
| Cell Proliferation | Dose-dependent inhibition of cell growth in AML cell lines and primary blasts. | [2][7] |
| Cell Survival | Induction of apoptosis and cell death. | [2][4][7] |
| Clonogenicity | Significant reduction in colony forming ability, even at sub-lethal doses. | [2][7] |
| Cell Differentiation | Induction of myeloid differentiation, marked by increased CD11b expression. | [2][5][7] |
| Cell Cycle | Leads to cell cycle arrest. | [4] |
| DNA Damage | Causes accumulation of DNA damage, sensitizing cells to PARP inhibitors. | [4][8] |
Table 2: Phenotypic Effects of PRMT5 Inhibition in AML Cells
Core Signaling Pathways Modulated by PRMT5 in AML
PRMT5 drives leukemogenesis through distinct, yet interconnected, molecular pathways involving both transcriptional regulation and post-transcriptional modification of RNA.
The PRMT5-miR-29b-Sp1-FLT3 Axis
A critical oncogenic mechanism of PRMT5 in AML involves a dual role in gene silencing and activation. PRMT5 is part of a transcriptional repressor complex that silences the tumor suppressor microRNA, miR-29b. This is achieved through the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) in the miR-29b promoter region[2][6][9][10].
The silencing of miR-29b leads to the de-repression of its direct targets, including the transcription factor Sp1. The resulting increase in Sp1 protein then contributes to the transcriptional activation of key leukemogenic genes, most notably the receptor tyrosine kinase FLT3[2][9][10]. This creates a feed-forward loop where PRMT5-mediated silencing of a tumor suppressor leads to the activation of a potent oncogene. Inhibition of PRMT5 breaks this cycle by increasing miR-29b expression, which in turn suppresses both Sp1 and FLT3 levels, resulting in significant anti-leukemic activity[2][9][10].
Regulation of RNA Splicing via SRSF1
Beyond transcriptional control, PRMT5 is a master regulator of RNA splicing. Its catalytic activity is essential for the proper function of the spliceosome, primarily through the methylation of Serine/Arginine-rich Splicing Factor 1 (SRSF1)[6][8][11][12]. The methylation of SRSF1 by PRMT5 is critical for its interaction with other proteins and target mRNAs[11][13].
In AML cells, the loss of PRMT5 activity leads to global changes in alternative splicing, characterized by increased exon skipping and intron retention[11]. These splicing defects affect numerous essential genes, disrupting their normal function and leading to the production of non-functional proteins. This widespread disruption of splicing integrity is a key mechanism by which PRMT5 depletion induces cell death in AML, highlighting a critical vulnerability that can be exploited therapeutically[11][12].
p53-Dependent Apoptosis
PRMT5 inhibition can selectively target leukemic stem cells (LSCs) through a p53-dependent mechanism[14]. While p53 activation is observed in both normal and leukemic progenitors upon PRMT5 inhibition, the downstream effects differ significantly. In AML cells, this activation preferentially triggers an apoptotic program, leading to the elimination of leukemic progenitors while sparing normal hematopoietic stem cells[14]. This suggests a therapeutic window for PRMT5 inhibitors, where they can eradicate the leukemia-initiating population with limited toxicity to the healthy hematopoietic system.
Therapeutic Targeting of PRMT5 in AML
The dependence of AML cells on the enzymatic activity of PRMT5 makes it an attractive "druggable" target[2]. Several small molecule inhibitors have been developed and show potent anti-leukemic activity in preclinical models.
Pharmacological Inhibitors and Their Efficacy
PRMT5 inhibitors, such as HLCL-61, BLL1, CTx293, and GSK-591, have demonstrated dose-dependent inhibition of AML cell proliferation and survival[2][5][14][15]. These compounds effectively reduce global levels of symmetric arginine dimethylation, including on H4R3, confirming their on-target activity[5][7]. The anti-leukemic effects of these inhibitors are observed across various AML subtypes, including those with FLT3-ITD mutations[2][15].
| Inhibitor | AML Cell Line / Sample | IC50 Value | Assay Duration | Reference |
| This compound | MV4-11, THP-1 (Cell Lines) | 7.21 – 21.46 µM | 48 hours | [2] |
| This compound | Primary AML Patient Blasts | 3.98 – 8.72 µM | 48 hours | [2][7] |
| BLL1 | MV4-11 | 6 µM | Not specified | [5] |
| BLL1 | Kasumi-1 | 11 µM | Not specified | [5] |
| CTx293 | Primary Human AML Cells | < 30 nM | 14 days | [14] |
| CTx293 | Healthy CD34+ Cells | > 100 nM | 14 days | [14] |
Table 3: IC50 Values of Select PRMT5 Inhibitors in AML
Molecular Consequences of PRMT5 Inhibition
Treatment with PRMT5 inhibitors recapitulates the molecular effects observed with genetic knockdown, providing strong proof-of-concept for this therapeutic strategy.
| Molecule | Effect of PRMT5 Inhibition | Mechanism | Reference |
| H4R3me2s / H3R8me2s | ▼ Downregulation | Direct inhibition of PRMT5 enzymatic activity. | [5][7] |
| miR-29b | ▲ Upregulation | De-repression of the miR-29b promoter. | [2][5] |
| Sp1 | ▼ Downregulation | Increased miR-29b-mediated suppression. | [2] |
| FLT3 | ▼ Downregulation | Decreased Sp1-mediated transcription and increased proteasomal degradation. | [2][15] |
Table 4: Key Molecular Changes Following Pharmacological PRMT5 Inhibition in AML
Several PRMT5 inhibitors are currently under investigation in clinical trials for both solid and hematological malignancies, with promising early signals, particularly in cancers with splicing factor mutations[11][12][16][17].
Key Experimental Methodologies
Investigating the role of PRMT5 in AML requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments cited in the literature.
Experimental Workflow Diagrams
Detailed Protocols
1. Cell Viability (MTS) Assay
-
Objective: To measure the dose-dependent effect of a PRMT5 inhibitor on AML cell proliferation.
-
Methodology:
-
Seed AML cells (e.g., MV4-11, THP-1) in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of the PRMT5 inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Add the desired concentrations of inhibitor or vehicle to the wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[2]
-
Add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine IC50 values using non-linear regression analysis.
-
2. Colony Formation Assay
-
Objective: To assess the long-term proliferative potential (clonogenicity) of AML cells after treatment with a PRMT5 inhibitor.
-
Methodology:
-
Treat AML cells with sub-lethal doses of a PRMT5 inhibitor or vehicle control for 48 hours.
-
Prepare semi-solid medium (e.g., MethoCult™ H4434 Classic).
-
Plate the treated cells in the semi-solid medium in 35 mm dishes at a low density (e.g., 500-1000 cells/dish).
-
Incubate the dishes for 10-14 days at 37°C in a 5% CO2 incubator until colonies are visible.[2]
-
Stain colonies with 0.5% Crystal Violet in methanol (B129727) or count unstained using a microscope.
-
Count colonies containing >50 cells. Express results as a percentage of colonies formed relative to the vehicle control.
-
3. Western Blotting
-
Objective: To detect changes in the protein levels of PRMT5, its methylation marks (H4R3me2s), and its downstream targets (FLT3, Sp1).
-
Methodology:
-
Lyse treated or untreated AML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-PRMT5, anti-H4R3me2s, anti-FLT3, anti-GAPDH as a loading control) overnight at 4°C.[2][10]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
4. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure changes in mRNA expression of PRMT5 targets like FLT3 or the expression of miR-29b.
-
Methodology:
-
Extract total RNA from AML cells using a TRIzol-based method or a commercial kit.
-
For mRNA analysis, synthesize cDNA from 1 µg of RNA using a reverse transcription kit with oligo(dT) primers.
-
For miRNA analysis, use a specific miRNA reverse transcription kit with stem-loop primers for miR-29b.
-
Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific forward and reverse primers (for FLT3, GAPDH) or miRNA-specific primers (for miR-29b, U6 snRNA).
-
Run the reaction on a qPCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method, normalizing target gene expression to a housekeeping gene (GAPDH or U6) to determine relative fold changes.[2][10]
-
Conclusion and Future Directions
PRMT5 is a bona fide oncoprotein in Acute Myeloid Leukemia, playing a multifaceted role in sustaining the malignant phenotype through the epigenetic regulation of gene expression and RNA splicing. Its clear involvement in critical leukemogenic pathways, such as FLT3 signaling, and its essential role in maintaining the integrity of the splicing machinery establish it as a high-value therapeutic target. The selective killing of AML cells and leukemic stem cells by PRMT5 inhibitors in preclinical models provides a strong rationale for their clinical development.
Future research should focus on identifying predictive biomarkers for sensitivity to PRMT5 inhibitors, such as mutations in splicing factors, and exploring rational combination therapies. For instance, combining PRMT5 inhibitors with FLT3 inhibitors or DNA damage repair inhibitors (like PARP inhibitors) may offer synergistic anti-leukemic effects and help overcome resistance mechanisms[4][15]. Unraveling the full spectrum of PRMT5 substrates and its complex regulatory networks will continue to provide novel insights into AML biology and open new avenues for targeted therapeutic intervention.
References
- 1. Protein Arginine Methyltransferase 5 Promotes the Migration of AML Cells by Regulating the Expression of Leukocyte Immunoglobulin-Like Receptor B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.febscongress.org [2024.febscongress.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PRMT5 methylome profiling uncovers a direct link to splicing regulation in human acute myeloid leukemia [datacatalog.mskcc.org]
- 14. ashpublications.org [ashpublications.org]
- 15. ashpublications.org [ashpublications.org]
- 16. meridian.allenpress.com [meridian.allenpress.com]
- 17. m.youtube.com [m.youtube.com]
Technical Guide: The Indirect Modulation of FLT3 Signaling by the PRMT5 Inhibitor HLCL-61 in Acute Myeloid Leukemia
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acute Myeloid Leukemia (AML) is a hematologic malignancy frequently characterized by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with poor prognosis.[1] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells.[2] While direct FLT3 inhibitors have been a cornerstone of targeted therapy, alternative strategies to modulate this pathway are of significant interest. This technical guide provides an in-depth analysis of HLCL-61, a first-in-class, selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[3][4] We will explore its mechanism of action, which involves the indirect suppression of FLT3 activity, and present key preclinical data and experimental protocols relevant to its study in the context of AML.
The FLT3 Signaling Pathway in AML
FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[5] In AML, approximately 30% of patients harbor FLT3 mutations, which include internal tandem duplications (FLT3-ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (FLT3-TKD).[6][7]
-
Wild-Type (WT) FLT3 Activation: In normal physiology, the binding of the FLT3 ligand (FL) induces receptor dimerization and autophosphorylation.[8] This activation initiates downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which regulate cell survival and proliferation.[9]
-
Mutated FLT3 Activation: FLT3-ITD and FLT3-TKD mutations cause ligand-independent, constitutive activation of the receptor.[10] This aberrant signaling strongly activates the PI3K/AKT and RAS/MAPK pathways and, notably in FLT3-ITD, leads to the robust activation of the STAT5 pathway, which is critical for leukemogenesis.[8][11]
This compound: Mechanism of Action
This compound is not a direct FLT3 kinase inhibitor. Instead, it targets the epigenetic enzyme PRMT5, which is overexpressed in AML and plays a dual role in gene activation and repression through histone arginine methylation.[4][12] The anti-leukemic effect of this compound and its influence on the FLT3 pathway are mediated through a specific molecular cascade.
-
PRMT5 Inhibition: this compound selectively inhibits the methyltransferase activity of PRMT5.[3][4]
-
Upregulation of miR-29b: In AML cells, PRMT5 is part of a transcription repressor complex with Sp1 that silences the tumor-suppressor microRNA, miR-29b.[4] Inhibition of PRMT5 by this compound lifts this repression, leading to a significant increase in miR-29b expression.[4][12]
-
Suppression of FLT3: The elevated levels of miR-29b then lead to the suppression of its downstream targets, which include both Sp1 and FLT3.[4] This results in decreased FLT3 activity and signaling.[3]
References
- 1. dovepress.com [dovepress.com]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 11. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
Methodological & Application
Application Notes and Protocols for HLCL-61 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the preparation, storage, and handling of HLCL-61 hydrochloride stock solutions for in vitro research applications. This compound is a first-in-class, potent, and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme implicated in various cancers, including acute myeloid leukemia (AML).[1][2][3][4][5] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document outlines the necessary materials, step-by-step procedures, and important quality control considerations.
Physicochemical Properties of this compound Hydrochloride
A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Source(s) |
| IUPAC Name | 1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride | [1] |
| Molecular Formula | C₂₃H₂₅ClN₂O | [1][6] |
| Molecular Weight | 380.91 g/mol | [1][6] |
| CAS Number | 1158279-20-9 | [6][7] |
| Appearance | White to off-white solid powder | [1][3] |
| Purity | ≥98% | [1] |
Solubility Data
The solubility of this compound hydrochloride in various solvents is crucial for the preparation of stock solutions. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO) and poorly soluble in water and ethanol.[6][8]
| Solvent | Solubility | Source(s) |
| DMSO | ≥30 mg/mL | [1][8][9] |
| 50 mg/mL (with sonication) | [10][11] | |
| Ethanol | Insoluble or slightly soluble | [2][6] |
| Water | Insoluble | [3][6][8] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO, a commonly used concentration for in vitro cell-based assays.
Materials:
-
This compound hydrochloride (CAS: 1158279-20-9)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Before opening, allow the vial of solid this compound hydrochloride to equilibrate to room temperature for at least 15-20 minutes.[8] This prevents condensation of moisture onto the compound.
-
Weighing: Accurately weigh 3.81 mg of this compound hydrochloride powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Calculation: To prepare a 10 mM (0.01 mol/L) solution in 1 mL (0.001 L), the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.01 mol/L x 0.001 L x 380.91 g/mol = 0.0038091 g = 3.81 mg
-
-
-
Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound hydrochloride powder.[7]
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved.[7] Gentle warming or sonication can be used to assist dissolution if necessary.[8] The resulting solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, nuclease-free microcentrifuge tubes.[7][8]
Storage and Stability
Proper storage of the this compound stock solution is critical to maintain its activity.
| Storage Condition | Duration | Source(s) |
| -20°C | Up to 1 month | [8][12] |
| -80°C | Up to 6 months | [8][12] |
Note: Solid this compound hydrochloride is stable for at least three to four years when stored at -20°C, protected from moisture.[2][8] For short-term storage, the solid can be kept at 4°C for up to two years.[3][8]
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1] In acute myeloid leukemia (AML) cells, PRMT5 inhibition by this compound leads to the derepression of microRNA-29b (miR-29b).[3] This, in turn, downregulates the transcription factor Sp1 and the receptor tyrosine kinase FLT3, ultimately resulting in antileukemic activity.[3]
Caption: Simplified signaling pathway of this compound in AML cells.
Experimental Workflow: Cell Viability Assay
The following diagram illustrates a general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.
Caption: General workflow for a cell viability assay using this compound.
Troubleshooting
| Issue | Possible Cause | Recommended Solution | Source(s) |
| Compound does not dissolve | Poor quality or hygroscopic DMSO | Use fresh, high-purity, anhydrous DMSO. | [8] |
| Insufficient mixing | Vortex for a longer duration. Gentle warming or brief sonication can be applied. | [8] | |
| Inconsistent experimental results | Repeated freeze-thaw cycles of stock solution | Aliquot the stock solution into single-use volumes after preparation. | [7][8] |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques. | ||
| Low or no cellular activity | Incorrect concentration range for the cell line | Verify the IC₅₀ values for your specific cell line. IC₅₀ values can range from 6.3 µM to 16.74 µM in different AML cells. | [7][8] |
| Insufficient treatment duration | Inhibition of symmetric arginine dimethylation may require at least 12 hours of treatment. | [8][12] |
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a well-ventilated area. For further safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound|CAS 1158279-20-9|DC Chemicals [dcchemicals.com]
- 5. apexbt.com [apexbt.com]
- 6. Cas 1158279-20-9,this compound (hydrochloride) | lookchem [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound(HCl) | inhibitor of PRMT5 | CAS 1158279-20-9 | Buy this compound(HCl) from Supplier InvivoChe [invivochem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. ptgcn.com [ptgcn.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: THP-1 Cell Line Response to HLCL-61
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human monocytic leukemia cell line, THP-1, is a widely utilized in vitro model for the study of monocyte and macrophage biology, particularly in the context of immunology and oncology research.[1][2] These cells can be differentiated into a macrophage-like phenotype, providing a valuable tool to investigate the effects of novel therapeutic compounds on myeloid cell function, differentiation, and viability. HLCL-61 is a first-in-class small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), making it a promising target for therapeutic intervention. This document provides detailed application notes and protocols for studying the response of the THP-1 cell line to this compound, with a focus on its effects on cell viability, apoptosis, and differentiation.
Mechanism of Action of this compound
This compound functions as a potent and selective inhibitor of PRMT5. In cancer cells, particularly in hematological malignancies like AML, PRMT5 plays a crucial role in tumorigenesis by repressing tumor suppressor genes and promoting the expression of oncogenes. Inhibition of PRMT5 by this compound has been shown to induce anti-leukemic effects, including the induction of apoptosis and myeloid differentiation. One of the key mechanisms involves the interruption of the prosurvival AKT signaling pathway, which leads to the nuclear translocation and activation of the pro-apoptotic transcription factor FOXO1.[3] FOXO1, in turn, can upregulate the expression of pro-apoptotic members of the Bcl-2 family, such as BAX and BAK.
Data Presentation
Table 1: Effect of this compound on the Viability of THP-1 Cells
| Concentration of this compound (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 85 ± 6.1 |
| 5 | 62 ± 4.8 |
| 10 | 45 ± 5.5 |
| 25 | 28 ± 3.9 |
| 50 | 15 ± 2.7 |
Note: The data presented are representative. Actual values may vary based on experimental conditions.
Table 2: Apoptosis Induction in THP-1 Cells by this compound (48-hour treatment)
| Concentration of this compound (µM) | Percentage of Apoptotic Cells (Annexin V+) (Mean ± SD) |
| 0 (Vehicle Control) | 5 ± 1.2 |
| 10 | 25 ± 3.5 |
| 25 | 48 ± 4.1 |
| 50 | 72 ± 5.8 |
Note: The data presented are representative. Actual values may vary based on experimental conditions.
Table 3: Western Blot Analysis of Key Apoptotic Proteins in THP-1 Cells Treated with this compound (25 µM for 48 hours)
| Protein | Relative Expression Level (Fold Change vs. Control) (Mean ± SD) |
| Mcl-1 | 0.4 ± 0.1 |
| Bcl-2 | 0.7 ± 0.2 |
| BAX | 2.5 ± 0.4 |
| BAK | 2.1 ± 0.3 |
| Cleaved Caspase-3 | 3.8 ± 0.5 |
Note: The data presented are representative. Actual values may vary based on experimental conditions.
Table 4: Upregulation of CD11b Expression in THP-1 Cells Treated with this compound (72-hour treatment)
| Concentration of this compound (µM) | Mean Fluorescence Intensity (MFI) of CD11b (Mean ± SD) |
| 0 (Vehicle Control) | 150 ± 25 |
| 10 | 450 ± 50 |
| 25 | 800 ± 75 |
Note: The data presented are representative. Actual values may vary based on experimental conditions.
Experimental Protocols
THP-1 Cell Culture and Maintenance
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture flasks (T-75)
-
Centrifuge tubes (15 mL and 50 mL)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Culture THP-1 cells in T-75 flasks at a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture the cells every 2-3 days. To subculture, gently pipette the cell suspension to break up clumps.
-
Centrifuge the cell suspension at 100-200 x g for 5-10 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Seed new flasks at the recommended density.
Cell Viability Assay (MTT Assay)
Materials:
-
THP-1 cells
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
THP-1 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed THP-1 cells and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[4]
Western Blot Analysis
Materials:
-
THP-1 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-BAX, anti-BAK, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated THP-1 cells with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Analysis of Myeloid Differentiation Marker (CD11b) by Flow Cytometry
Materials:
-
THP-1 cells treated with this compound
-
FITC- or PE-conjugated anti-human CD11b antibody
-
Isotype control antibody
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Seed THP-1 cells and treat with various concentrations of this compound for the desired time (e.g., 72 hours).
-
Harvest the cells and wash with cold FACS buffer.
-
Resuspend the cells in FACS buffer to a concentration of 1 x 10⁶ cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the anti-CD11b antibody or the isotype control antibody to the respective tubes.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of CD11b.[5][6][7]
Visualizations
Caption: Signaling pathway of this compound induced apoptosis in THP-1 cells.
References
- 1. THP-1 cell line: an in vitro cell model for immune modulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis of THP-1 macrophages induced by protoporphyrin IX-mediated sonodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Macrophage-like THP-1 Cells Derived from High-Density Cell Culture Are Resistant to TRAIL-Induced Cell Death via Down-Regulation of Death-Receptors DR4 and DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring CD11b Expression Following HLCL-61 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLCL-61 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] In the context of acute myeloid leukemia (AML), this compound has been shown to induce myeloid differentiation, a process characterized by the upregulation of cell surface markers such as CD11b (also known as Integrin Alpha M, ITGAM).[1] Measuring the expression of CD11b is a critical step in evaluating the therapeutic efficacy of this compound and understanding its mechanism of action. These application notes provide detailed protocols for quantifying CD11b expression in AML cell lines, such as THP-1, following treatment with this compound.
The primary mechanism involves the inhibition of PRMT5 by this compound, which leads to an increased expression of miR-29b. This microRNA, in turn, suppresses the transcription factor Sp1.[3] Sp1 is known to be essential for the myeloid-specific activity of the CD11b promoter.[3] Therefore, the downstream effect of PRMT5 inhibition is the modulation of transcription factors that control the expression of key differentiation markers.
Signaling Pathway of this compound-Induced CD11b Expression
Caption: this compound signaling pathway leading to increased CD11b expression.
Experimental Workflow
The general workflow for assessing the effect of this compound on CD11b expression involves cell culture, treatment with the compound, and subsequent analysis using either flow cytometry for cell surface protein quantification or western blotting for total protein expression.
Caption: General experimental workflow for measuring CD11b expression.
Data Presentation
Quantitative data from dose-response experiments should be summarized to clearly demonstrate the effect of this compound on CD11b expression. The following tables are templates for presenting such data.
Table 1: Effect of this compound on the Percentage of CD11b-Positive THP-1 Cells (Flow Cytometry)
| This compound Concentration (µM) | Incubation Time (hours) | % of CD11b-Positive Cells (Mean ± SD) |
| 0 (Vehicle Control) | 72 | Data Point 1 |
| 1 | 72 | Data Point 2 |
| 5 | 72 | Data Point 3 |
| 10 | 72 | Data Point 4 |
| 20 | 72 | Data Point 5 |
Table 2: Effect of this compound on CD11b Mean Fluorescence Intensity (MFI) in THP-1 Cells (Flow Cytometry)
| This compound Concentration (µM) | Incubation Time (hours) | CD11b MFI (Mean ± SD) |
| 0 (Vehicle Control) | 72 | Data Point 1 |
| 1 | 72 | Data Point 2 |
| 5 | 72 | Data Point 3 |
| 10 | 72 | Data Point 4 |
| 20 | 72 | Data Point 5 |
Table 3: Effect of this compound on Total CD11b Protein Expression (Western Blot Densitometry)
| This compound Concentration (µM) | Incubation Time (hours) | Relative CD11b/β-actin Density (Mean ± SD) |
| 0 (Vehicle Control) | 72 | 1.00 |
| 1 | 72 | Data Point 1 |
| 5 | 72 | Data Point 2 |
| 10 | 72 | Data Point 3 |
| 20 | 72 | Data Point 4 |
Experimental Protocols
Protocol 1: Measuring Cell Surface CD11b Expression by Flow Cytometry
This protocol details the steps for staining AML cells (e.g., THP-1) to quantify surface CD11b expression.
Materials:
-
THP-1 cells
-
Complete RPMI-1640 medium
-
This compound hydrochloride (solubilized in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
-
PE-conjugated anti-human CD11b antibody (Clone: ICRF44 or similar)
-
PE-conjugated Mouse IgG1, kappa Isotype Control antibody
-
7-AAD or Propidium Iodide (for viability staining)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in complete RPMI-1640 medium to a density of 0.5 x 10⁶ cells/mL.
-
Seed cells into a 6-well plate at the appropriate density.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
-
Cell Harvesting:
-
Gently scrape and pipette to collect the cells.
-
Transfer cells to 5 mL polystyrene flow cytometry tubes.
-
Centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet once with 2 mL of cold PBS. Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of cold Flow Cytometry Staining Buffer.
-
Add 5 µL of PE-conjugated anti-human CD11b antibody or the corresponding isotype control to the appropriate tubes.
-
Vortex gently and incubate for 30-60 minutes at 2-8°C in the dark.[4]
-
-
Washing:
-
Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.[4]
-
Discard the supernatant. Repeat the wash step once more.
-
-
Final Preparation and Acquisition:
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye (e.g., 7-AAD) according to the manufacturer's instructions just before analysis.
-
Analyze the samples on a flow cytometer. Acquire at least 10,000 events in the live-cell gate.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the percentage of CD11b-positive cells and the Mean Fluorescence Intensity (MFI) for CD11b, using the isotype control to set the negative gate.
-
Protocol 2: Measuring Total CD11b Expression by Western Blot
This protocol provides a method to assess the total cellular CD11b protein levels.
Materials:
-
Treated THP-1 cells (from Protocol 1, step 1)
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X) with β-mercaptoethanol
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-human CD11b polyclonal antibody
-
Primary antibody: Mouse anti-β-actin antibody (loading control)
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
HRP-conjugated anti-mouse IgG secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Harvest treated cells and wash once with cold PBS.
-
Lyse the cell pellet in cold RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-40 µg of total protein per lane).
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane according to the transfer apparatus manufacturer's instructions.[3]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CD11b antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the signal using an imaging system. The expected molecular weight for CD11b is approximately 165-170 kDa.[4]
-
Strip the membrane (if necessary) and re-probe with the anti-β-actin antibody as a loading control.
-
Perform densitometric analysis to quantify the band intensities. Normalize the CD11b band intensity to the corresponding β-actin band intensity.
-
References
- 1. Identification of Myeloid Cell Subsets in Murine Lungs Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. CD56 and CD11b Positivity with Low Smac/DIABLO Expression as Predictors of Chemoresistance in Acute Myeloid Leukaemia: Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry-Based HL-60 Differentiation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human promyelocytic leukemia cell line, HL-60, is a well-established and versatile in vitro model system for studying myeloid differentiation. Upon stimulation with various chemical inducers, HL-60 cells can be directed to differentiate into mature granulocytes, monocytes/macrophages, or other myeloid lineages. This process mimics aspects of in vivo hematopoiesis and provides a valuable tool for drug discovery, toxicology studies, and basic research into the molecular mechanisms of cell differentiation. Flow cytometry is a powerful technique for quantifying the extent of HL-60 differentiation by measuring the expression of specific cell surface markers. This document provides detailed protocols for inducing HL-60 differentiation and analyzing the process by flow cytometry.
Key Differentiation Markers
The differentiation of HL-60 cells is characterized by changes in the expression of various cell surface proteins known as cluster of differentiation (CD) markers. The choice of markers depends on the expected differentiation lineage.
-
Granulocytic Differentiation (e.g., induced by ATRA or DMSO):
-
CD11b (Integrin alpha M): A key marker of myeloid cells that is upregulated during granulocytic and monocytic differentiation.[1][2][3]
-
CD16 (FcγRIII): A low-affinity receptor for IgG, typically expressed on mature neutrophils.[3]
-
CD71 (Transferrin Receptor): A marker of cellular proliferation that is downregulated as cells terminally differentiate.[2][5]
-
-
Monocytic/Macrophagic Differentiation (e.g., induced by PMA or Vitamin D3):
Quantitative Analysis of HL-60 Differentiation
The following tables summarize the expected changes in the percentage of cells positive for key differentiation markers following treatment with common inducers. The optimal induction time is typically 5 days.[2]
Table 1: Granulocytic Differentiation of HL-60 Cells
| Inducer | Marker | Undifferentiated (% Positive) | Differentiated (Day 5, % Positive) |
| ATRA (1 µM) | CD11b | < 5% | > 70% |
| CD71 | > 90% | < 20% | |
| DMSO (1.3%) | CD11b | < 5% | > 60% |
| CD71 | > 90% | < 30% | |
| ATRA (1 µM) + DMSO (1.3%) | CD11b | < 5% | > 80%[2] |
| CD71 | > 90% | < 10%[2] |
Table 2: Monocytic/Macrophagic Differentiation of HL-60 Cells
| Inducer | Marker | Undifferentiated (% Positive) | Differentiated (Day 3-5, % Positive) |
| PMA (100 nM) | CD11b | < 5% | > 80% |
| CD14 | < 5% | > 70% | |
| Vitamin D3 (100 nM) | CD11b | < 5% | > 60% |
| CD14 | < 5% | > 80%[6] |
Experimental Protocols
Protocol 1: Induction of HL-60 Differentiation
This protocol describes the general procedure for inducing differentiation of HL-60 cells.
Materials:
-
HL-60 cells (ATCC® CCL-240™)
-
RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Inducing agents:
-
All-trans retinoic acid (ATRA) (e.g., 1 µM final concentration)
-
Dimethyl sulfoxide (B87167) (DMSO) (e.g., 1.3% v/v final concentration)
-
Phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 100 nM final concentration)
-
1α,25-Dihydroxyvitamin D3 (Vitamin D3) (e.g., 100 nM final concentration)
-
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Maintain HL-60 cells in suspension culture in RPMI-1640 supplemented with FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed HL-60 cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
Induction: Add the desired inducing agent to the cell culture medium at the final concentration indicated above. A vehicle control (e.g., ethanol (B145695) for ATRA and Vitamin D3, or sterile water/PBS for PMA) should be included.
-
Incubation: Incubate the cells for 3 to 7 days. The optimal incubation time may vary depending on the inducer and the markers being analyzed, but 5 days is a common endpoint.[2] For PMA-induced differentiation, which leads to cell adherence, shorter incubation times (24-72 hours) are often used.
-
Harvesting:
-
Suspension cells (ATRA, DMSO): Gently resuspend the cells and transfer the cell suspension to a conical tube.
-
Adherent cells (PMA): Aspirate the culture medium. Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping.
-
Protocol 2: Flow Cytometry Analysis of Differentiation Markers
This protocol outlines the staining procedure for analyzing the expression of cell surface markers.
Materials:
-
Harvested HL-60 cells (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS containing 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated monoclonal antibodies against differentiation markers (e.g., FITC-CD11b, PE-CD14, APC-CD16, etc.)
-
Isotype control antibodies corresponding to the host species and fluorochrome of the primary antibodies
-
Flow cytometer
Procedure:
-
Cell Counting and Washing: Count the harvested cells and adjust the cell density to 1 x 10^6 cells/mL in cold FACS buffer. Wash the cells by centrifuging at 300 x g for 5 minutes and resuspending the pellet in cold FACS buffer.
-
Blocking (Optional but Recommended): To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking solution for 10 minutes at 4°C.[2]
-
Antibody Staining: Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes. Add the predetermined optimal concentration of the fluorochrome-conjugated antibodies or isotype controls to the respective tubes.
-
Incubation: Incubate the tubes for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of cold FACS buffer to remove unbound antibodies. Centrifuge at 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Analysis: Gate on the viable cell population based on forward and side scatter properties. Analyze the expression of the differentiation markers by creating histograms or dot plots and quantify the percentage of positive cells and the mean fluorescence intensity (MFI) relative to the isotype control.
Visualizations
Experimental Workflow
Caption: Workflow for HL-60 differentiation, staining, and flow cytometry analysis.
Signaling Pathways in HL-60 Differentiation
The differentiation of HL-60 cells is a complex process involving the activation of specific intracellular signaling cascades.
ATRA-Induced Granulocytic Differentiation
All-trans retinoic acid (ATRA) induces granulocytic differentiation primarily through the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the Raf/MEK/ERK cascade.[8] This sustained activation leads to cell cycle arrest and the expression of granulocytic differentiation markers.
Caption: ATRA-induced signaling cascade leading to granulocytic differentiation.
PMA-Induced Monocytic Differentiation
Phorbol 12-myristate 13-acetate (PMA) is a potent activator of Protein Kinase C (PKC). Activation of PKC triggers downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which are crucial for monocytic differentiation.[9][10]
Caption: PMA-induced signaling cascade leading to monocytic differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. Differentiation of HL-60 cells into primed neutrophils for the evaluation of antiapoptotic effects of poorly soluble nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular and epigenetic alterations in normal and malignant myelopoiesis in human leukemia 60 (HL60) promyelocytic cell line model [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. An Effective Model of the Retinoic Acid Induced HL-60 Differentiation Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylinositol 3-kinase regulates PMA-induced differentiation and superoxide production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of the differentiation of HL-60 cells by phorbol 12-myristate 13-acetate activates a Na(+)-dependent uridine-transport system. Involvement of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HLCL-61 in Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HLCL-61 is a first-in-class, potent, and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene expression, mRNA splicing, and signal transduction. In hematologic malignancies such as Acute Myeloid Leukemia (AML), the overexpression of PRMT5 is associated with poor prognosis and the promotion of leukemic cell proliferation and survival.[1]
The primary mechanism of action of this compound in leukemia involves the inhibition of PRMT5, which leads to a cascade of events that ultimately suppress leukemogenesis. Specifically, PRMT5 inhibition by this compound results in the increased expression of microRNA-29b (miR-29b). This, in turn, suppresses the expression of Sp1 and FLT3, two key proteins involved in the growth and survival of leukemic cells.[2] These application notes provide a comprehensive guide for the experimental use of this compound in leukemia research, from initial in vitro characterization to in vivo efficacy studies.
Data Presentation
In Vitro Efficacy of this compound in AML Cell Lines
This compound has demonstrated potent anti-proliferative activity against a panel of AML cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Researchers can use this data as a reference for designing their own experiments.
| Cell Line | FLT3 Status | IC50 (µM) at 48 hours |
| MV4-11 | ITD | 14.12[3] |
| THP-1 | WT | 16.74[3] |
| Primary AML Blasts | WT | 6.3[3] |
| Primary AML Blasts | ITD | 8.72[3] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in Leukemia
Caption: Mechanism of action of this compound in leukemia cells.
Experimental Workflow for Evaluating this compound
Caption: General workflow for preclinical evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Leukemia cell lines (e.g., MV4-11, THP-1)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound hydrochloride
-
MTT or MTS reagent
-
DMSO (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the diluted compound to the wells and incubate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Reagent Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization (for MTT): If using MTT, add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).
Materials:
-
Leukemia cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Preparation: Treat cells with desired concentrations of this compound for a specified time (e.g., 24, 48 hours).
-
Cell Collection: Harvest cells and wash twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[4]
Western Blot Analysis
This technique is used to detect changes in the expression and post-translational modifications of specific proteins following this compound treatment.
Materials:
-
Leukemia cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-symmetric dimethyl arginine, anti-H3, anti-H4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Lysis: Lyse treated and untreated cells with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein and separate them by SDS-PAGE.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1][4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1][4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[1][4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][4]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[4]
In Vivo AML Xenograft Model
This protocol outlines a general procedure for establishing an AML xenograft model to evaluate the in vivo efficacy of this compound. Specific details regarding this compound dosage and administration are not publicly available and should be determined empirically.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MV4-11, HL-60)
-
Sterile PBS
-
This compound formulated for in vivo use
-
Calipers for tumor measurement (if applicable)
Protocol:
-
Cell Preparation: Culture and harvest AML cells. Wash the cells twice with sterile PBS and resuspend at a concentration of 0.2-2 million cells per 200 µL of PBS.[5]
-
Cell Implantation: Inject the cell suspension into the tail vein of the mice.[6]
-
Monitoring Engraftment: Monitor the engraftment of leukemia cells by weekly peripheral blood analysis for human CD45+ cells, starting 3-4 weeks post-implantation.[7]
-
Drug Treatment: Once engraftment is confirmed, randomize the mice into treatment and vehicle control groups. Administer this compound at a predetermined dose and schedule. While a specific dose for this compound is not publicly available, a study in a murine AML model reported no adverse effects.[1]
-
Efficacy Evaluation: Monitor disease progression by tracking the percentage of human CD45+ cells in the peripheral blood. At the end of the study, harvest bone marrow and spleen to determine tumor burden.[5] Monitor animal weight and overall health as indicators of toxicity.
-
Data Analysis: Compare the tumor burden and survival between the treatment and control groups to assess the in vivo efficacy of this compound.
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines. Researchers should adhere to all applicable safety and ethical guidelines when conducting these experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. oatext.com [oatext.com]
- 5. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HLCL-61
Welcome to the technical support center for HLCL-61. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a specific focus on solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having trouble dissolving this compound hydrochloride in DMSO. What are the recommended procedures?
A1: this compound hydrochloride exhibits good solubility in DMSO. However, to ensure complete dissolution and prevent common issues, please follow these recommendations:
-
Use High-Quality DMSO: Always use anhydrous, high-purity DMSO.[1][2] Hygroscopic (water-absorbent) DMSO can significantly reduce the solubility of the compound.[2] It is best to use a newly opened bottle.[1][2]
-
Sonication: If the compound does not fully dissolve with simple vortexing, brief sonication in a water bath for 5-10 minutes can be beneficial.[3][4]
-
Gentle Warming: Gently warming the solution to 37°C can also aid in dissolution.[2][3] However, avoid prolonged heating, as it may degrade the compound.[3]
-
Equilibration: Before opening the vial, allow the product to equilibrate to room temperature to prevent condensation from forming inside the vial.[2]
Q2: My this compound in DMSO precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.[3][5] this compound is practically insoluble in water.[1][6][7][8]
Here are some troubleshooting steps to prevent precipitation:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1% and not exceeding 0.5%, as higher concentrations can be toxic to cells.[3][5][6]
-
Serial Dilutions in Media: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform serial dilutions. First, create an intermediate dilution of your stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume.[5]
-
Rapid Mixing: When adding the DMSO stock to the aqueous solution, ensure rapid and thorough mixing by vortexing or pipetting up and down. This helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.[3]
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C, as solubility often increases with temperature.[5]
Q3: What is the maximum soluble concentration of this compound in DMSO? I see different values from various sources.
A3: There are slight variations in the reported solubility of this compound in DMSO across different suppliers, which may be due to differences in experimental conditions, material purity, or the hygroscopic nature of DMSO. The table below summarizes the reported solubility values. For practical purposes, preparing a stock solution of up to 30 mg/mL should be achievable with proper technique.
Data Presentation: this compound Solubility
| Solvent | Reported Solubility | Molar Concentration (at MW: 380.91 g/mol ) | Source(s) | Notes |
| DMSO | ≥30 mg/mL | ≥78.76 mM | [6][9] | |
| 50 mg/mL | 131.26 mM | [1][4][6][8] | Requires sonication.[1][4][6] | |
| ≥20.4 mg/mL | ≥53.56 mM | [7] | ||
| >1 mg/mL | >2.63 mM | [10] | ||
| Ethanol | >1 mg/mL | >2.63 mM | [6][10] | |
| 15 mg/mL | 39.38 mM | [6][8] | ||
| Water | Insoluble or slightly soluble (<1 mg/mL) | <2.63 mM | [1][6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 3.81 mg of this compound hydrochloride powder using an analytical balance.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.[3][4]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2][3] When stored at -20°C, the solution is stable for up to 1 month, and at -80°C, for up to 6 months.[1][2][9]
Protocol 2: Diluting this compound for Cell-Based Assays
-
Prepare Intermediate Dilution: From your 10 mM stock solution in DMSO, prepare an intermediate dilution (e.g., 1 mM or 100 µM) in pure DMSO.
-
Prepare Final Working Solution: Pre-warm your complete cell culture medium to 37°C.[5] To prepare a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM DMSO stock to 999 µL of the pre-warmed medium.
-
Mix Thoroughly: Immediately after adding the DMSO stock, vortex the solution gently or pipette up and down to ensure rapid and uniform dispersion.[3]
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.[5]
Visualizations
Caption: Workflow for dissolving this compound and preventing precipitation.
Caption: this compound inhibits PRMT5, leading to antileukemic effects in AML.[6][10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound hydrochloride | ≥98% by HPLC [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cas 1158279-20-9,this compound (hydrochloride) | lookchem [lookchem.com]
- 8. ptgcn.com [ptgcn.com]
- 9. This compound(HCl) | inhibitor of PRMT5 | CAS 1158279-20-9 | Buy this compound(HCl) from Supplier InvivoChe [invivochem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medkoo.com [medkoo.com]
troubleshooting inconsistent results with HLCL-61
Welcome to the technical support center for HLCL-61, a first-in-class inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting tips for inconsistent results you may encounter during your experiments with this compound.
Issue 1: Inconsistent IC50 Values
Question: My IC50 values for this compound vary significantly between experiments. What are the potential causes and solutions?
Answer: Fluctuations in IC50 values are a frequent challenge in cell-based assays. Several factors can contribute to this variability. Below is a guide to help you identify and address the root cause.[1]
Troubleshooting Guide for Inconsistent IC50 Values:
| Potential Cause | Explanation | Recommended Solution |
| Compound Solubility & Stability | This compound hydrochloride has limited solubility in aqueous solutions and may precipitate out of solution, leading to a lower effective concentration.[1][2] The compound can also degrade with improper storage or multiple freeze-thaw cycles.[1] | - Always prepare fresh stock solutions in high-purity DMSO and visually inspect for any precipitation before use. - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] - If solubility issues persist, gentle warming or sonication can aid dissolution. |
| Cell Culture Conditions | The physiological state of your cells can significantly impact their sensitivity to inhibitors. | - Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.[1] - Cell Seeding Density: Ensure consistent cell seeding density across all experiments, as this can influence the inhibitor-to-cell ratio and nutrient availability.[1] - Serum Concentration: Variations in serum concentration can affect the availability of the inhibitor to the cells. Maintain a consistent serum percentage in your culture medium.[1] |
| Assay Protocol Variability | Minor deviations in the experimental protocol can lead to significant differences in results. | - Incubation Time: Ensure a consistent incubation time with this compound across all experiments. - Reagent Quality: Use high-quality, fresh reagents for your viability assays (e.g., MTS, MTT). - DMSO Concentration: Keep the final DMSO concentration consistent and as low as possible (typically <0.5%) to avoid solvent-induced toxicity.[3] |
| Calculation Method | The parameters and equations used to calculate IC50 values can be a source of variability.[4][5] | - Use a standardized method for data analysis and IC50 calculation across all experiments. A four-parameter logistic nonlinear regression model is commonly used.[5] |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Question: this compound is potent in my biochemical (cell-free) assay, but shows weak or no effect in my cell-based experiments. Why is this happening?
Answer: A disconnect between biochemical and cellular potency is a common observation for small molecule inhibitors.[2] This often points to issues with the compound's ability to reach its intracellular target.
Troubleshooting Guide for Poor Cellular Potency:
| Potential Cause | Explanation | Recommended Solution |
| Poor Cell Permeability | This compound may not efficiently cross the cell membrane to reach the intracellular PRMT5 enzyme. | - Increase Incubation Time: A longer exposure to the inhibitor may allow for sufficient intracellular accumulation.[2] - Literature Review: Check for published data on the cell permeability of this compound or similar compounds. |
| Active Efflux | Cells can actively pump out small molecules via efflux transporters (e.g., P-glycoprotein), reducing the intracellular concentration of the inhibitor.[1] | - Use Efflux Pump Inhibitors: Co-treatment with a known efflux pump inhibitor can help determine if active efflux is occurring. |
| Compound Metabolism | Cells may rapidly metabolize this compound into inactive forms. | - Time-Course Experiment: Measure the inhibitory effect at different time points to assess the duration of action. |
| Target Engagement | It's crucial to confirm that this compound is engaging with its target, PRMT5, within the cell. | - Western Blot Analysis: Perform a western blot to measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as SmD3 or Histone H4 at Arginine 3 (H4R3me2s). A decrease in these methylation marks indicates target engagement.[1] |
Issue 3: Potential Off-Target Effects
Question: I'm observing unexpected phenotypes in my cells after this compound treatment. How can I determine if these are off-target effects?
Answer: While this compound is reported to be selective for PRMT5 over other PRMTs, off-target effects are a possibility with any small molecule inhibitor.[6][7] It's important to validate that the observed phenotype is a direct result of PRMT5 inhibition.
Troubleshooting Guide for Off-Target Effects:
| Validation Strategy | Description |
| Use a Structurally Unrelated PRMT5 Inhibitor | Treat your cells with a different, structurally distinct PRMT5 inhibitor.[1] If the same phenotype is observed, it is more likely to be an on-target effect. |
| Genetic Knockdown/Knockout | Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of PRMT5.[1] If the genetic knockdown/knockout phenocopies the effect of this compound, it strongly suggests an on-target mechanism. |
| Dose-Response Correlation | The observed phenotype should correlate with the dose-dependent inhibition of PRMT5 activity. Compare the concentration range that produces the phenotype with the IC50 for PRMT5 inhibition (measured by downstream markers like H4R3me2s). |
| Rescue Experiment | If possible, overexpress a resistant mutant of PRMT5 (if one is known) to see if it rescues the phenotype caused by this compound. |
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various acute myeloid leukemia (AML) cell lines.
Table 1: IC50 Values of this compound in AML Cell Lines
| Cell Line | Description | IC50 (µM) | Incubation Time | Reference |
| MV4-11 | Human AML | 14.12 | 24-72 hours | [2][3][8] |
| THP-1 | Human AML | 16.74 | 24-72 hours | [2][3][8] |
| FLT3-WT blast | Primary patient blasts | 6.3 | 24-72 hours | [2][3][8] |
| FLT3-ITD blast | Primary patient blasts | 8.72 | 24-72 hours | [2][3][8] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTS/MTT) Assay
This protocol is a general guideline for determining the IC50 of this compound in suspension cell lines like MV4-11 and THP-1.
Materials:
-
This compound hydrochloride
-
DMSO (high purity)
-
Appropriate cell culture medium (e.g., RPMI-1640 or IMDM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to a logarithmic growth phase.
-
Prepare a cell suspension at a concentration that will ensure cells are still in logarithmic growth at the end of the assay (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Add the diluted compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours).
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
Protocol 2: Western Blot for Histone Methylation (H4R3me2s)
This protocol provides a general workflow for assessing the effect of this compound on the symmetric dimethylation of Histone H4 at Arginine 3.
Materials:
-
Cells treated with this compound and a vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose (0.2 µm) membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-symmetric dimethyl-Histone H4 (Arg3) and a loading control (e.g., anti-Histone H3 or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the treated and control cells and determine the protein concentration of each lysate.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (a 15% or 4-20% gradient gel is recommended for resolving histones).[10]
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. Due to the small size and positive charge of histones, transfer can be challenging. Consider adding a low concentration of SDS (e.g., 0.01%) to the transfer buffer and extending the transfer time.[11]
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against H4R3me2s (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Loading Control:
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Visualizations
Signaling Pathway of this compound in AML
Caption: Simplified signaling pathway of this compound in AML.
Experimental Workflow for Cell Viability Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
HLCL-61 Technical Support Center: Troubleshooting Degradation and Storage
Welcome to the technical support center for HLCL-61, a potent and selective first-in-class small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of potential degradation issues to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound hydrochloride?
For long-term storage, solid this compound hydrochloride should be kept at -20°C in a tightly sealed container to protect it from moisture.[1] Under these conditions, it has been shown to be stable for at least three to four years.[1] For shorter durations, storage at 4°C is acceptable for up to two years.[1] The compound is stable at room temperature for a few days, which is sufficient for shipping purposes.[1]
Q2: How should I prepare and store stock solutions of this compound?
It is highly recommended to prepare and use solutions on the same day.[1] If you need to prepare stock solutions in advance, dissolve this compound hydrochloride in high-purity, newly opened DMSO.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes in tightly sealed vials.[1]
Q3: My this compound hydrochloride is not dissolving properly. What should I do?
First, confirm you are using the correct solvent. This compound hydrochloride is highly soluble in DMSO (≥30 mg/mL) but is practically insoluble in water.[1] If you are using DMSO and still experiencing issues, consider the following:
-
DMSO Quality: Use of hygroscopic (water-absorbent) DMSO can significantly decrease the solubility of the compound. Always use high-purity, newly opened DMSO.[1]
-
Assisted Dissolution: Gentle warming or sonication can aid in dissolving the compound.[1]
-
Equilibration: Before opening the vial, allow the product to equilibrate to room temperature for at least an hour to prevent condensation.[1]
Q4: I am not observing the expected biological activity in my experiments. What could be the cause?
If you are not observing the expected inhibition of PRMT5 or downstream effects, several factors could be at play:
-
Compound Stability: Ensure that both the solid compound and its solutions have been stored according to the recommended conditions to prevent degradation. It is crucial to avoid multiple freeze-thaw cycles with stock solutions.[1]
-
Cell Line and Concentration: The half-maximal inhibitory concentration (IC₅₀) of this compound can vary between different cell lines. For instance, in various acute myeloid leukemia (AML) cells, IC₅₀ values have been reported to range from 6.3 µM to 16.74 µM.[1][2][3] Verify that you are using an appropriate concentration range for your specific cell line.
-
Treatment Duration: The inhibitory effects of this compound on symmetric arginine dimethylation may require a sufficient duration of treatment to become apparent. In some studies, these effects were observed starting at 12 hours and persisting for 48 hours.[1][2][3] Ensure your experimental endpoint is timed accordingly.
Quantitative Data Summary
Table 1: Storage and Stability of this compound Hydrochloride
| Form | Storage Temperature | Duration | Stability Notes |
| Solid | -20°C | ≥ 3-4 years | Store in a tightly sealed container, protected from moisture.[1] |
| Solid | 4°C | Up to 2 years | For shorter-term storage.[1] |
| Solid | Room Temperature | A few days | Stable during shipping.[1] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Source(s) |
| DMSO | ≥30 mg/mL | [1] |
| Water | Practically insoluble | [1] |
Table 3: IC₅₀ Values of this compound in AML Cell Lines
| Cell Line | IC₅₀ (µM) |
| MV4-11 | 14.12 |
| THP-1 | 16.74 |
| FLT3-WT blast | 6.3 |
| FLT3-ITD blast | 8.72 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Equilibrate: Allow the vial of solid this compound hydrochloride (Molecular Weight: 380.91 g/mol ) to warm to room temperature for at least 60 minutes before opening.[1]
-
Weigh: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.81 mg.
-
Dissolve: Add the appropriate volume of high-purity, new DMSO to the solid. For 3.81 mg of the compound, add 1 mL of DMSO.
-
Mix: Vortex the solution until the compound is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into single-use vials and store at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: Cell Viability (MTS) Assay
This protocol is adapted from studies on the effect of this compound on AML cell lines.[4]
-
Cell Seeding: Seed AML cells (e.g., MV4-11, THP-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the this compound hydrochloride DMSO stock solution in the appropriate cell culture medium. The final DMSO concentration in the wells should be kept below 0.1%.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value using appropriate software.
Protocol 3: Western Blot Analysis of Histone Methylation
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the appropriate duration. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target of interest (e.g., anti-symmetric dimethylarginine, anti-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
References
Technical Support Center: Optimizing HLCL-61 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of HLCL-61 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, first-in-class small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It does not show significant inhibitory activity against other PRMT family members like PRMT1, PRMT4, and PRMT7.[1][2] In acute myeloid leukemia (AML) cells, the inhibition of PRMT5 by this compound leads to an increase in the expression of microRNA-29b (miR-29b). This, in turn, suppresses the expression of the Sp1 transcription factor and FMS-like tyrosine kinase 3 (FLT3), ultimately resulting in antileukemic activity.[1]
Q2: How should I prepare and store this compound stock solutions?
This compound hydrochloride is highly soluble in DMSO (≥30 mg/mL) but is practically insoluble in water.[1][3] To prepare a stock solution, dissolve the compound in high-purity DMSO; for example, to make a 10 mM stock solution, dissolve 3.81 mg of this compound hydrochloride in 1 mL of sterile DMSO.[4] Gentle warming or sonication can aid dissolution.[3]
For storage:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[5]
-
Stock Solution (in DMSO): Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[4][6] Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3][6]
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
A typical starting concentration range for this compound in cell-based assays, such as cell viability assays, is from 0.1 µM to 100 µM.[1][4][6] This range is likely to encompass the half-maximal inhibitory concentration (IC₅₀) for most sensitive cell lines.[4] Colony forming assays have shown activity even at concentrations as low as 100 nM.[5]
Q4: What is the recommended incubation time for this compound treatment?
The optimal incubation time can vary depending on the cell line and the specific assay. For cell viability assays, incubation times of 24, 48, or 72 hours are commonly used.[1][4] It is important to note that the inhibition of symmetric arginine dimethylation by this compound may take time to become apparent, with effects starting at 12 hours and persisting after 48 hours in some studies.[3][5][6]
Troubleshooting Guides
Issue: Low or No Observable Biological Activity
If you are not observing the expected inhibitory effects of this compound, consider the following factors:
-
Compound Stability: Ensure that the compound and its stock solutions have been stored correctly to prevent degradation. Avoid multiple freeze-thaw cycles.[3]
-
Cell Line Sensitivity: IC₅₀ values for this compound can vary significantly between cell lines.[3] Verify that you are using an appropriate concentration range for your specific cell line (see Table 1).
-
Treatment Duration: The biological effects of PRMT5 inhibition may require a longer treatment duration to manifest. Ensure your experimental endpoint is timed appropriately, considering that downstream effects on histone methylation can take 12-48 hours.[3]
-
Final DMSO Concentration: Ensure the final concentration of the vehicle (DMSO) in your culture media is consistent across all treatments and is kept low (typically below 0.1%) to avoid solvent-induced toxicity or off-target effects.[1]
Issue: Compound Precipitation in Culture Medium
This compound is poorly soluble in aqueous solutions. If you observe precipitation upon dilution of the DMSO stock solution into your cell culture medium, try the following:
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Increase Final Volume: Dilute the stock solution in a larger volume of medium to achieve the final desired concentration.
-
Vortex During Dilution: Add the stock solution to the medium while vortexing to ensure rapid and even dispersion.
Issue: Inconsistent Results in Cell Viability Assays (e.g., MTS/MTT)
High variability in absorbance readings can obscure the true effect of the compound.
-
Low Absorbance Readings: This could be due to a low initial cell number or insufficient incubation time with the MTS reagent. Optimize the seeding density and/or increase the MTS incubation time (typically 1-4 hours).[4]
-
High Background Absorbance: This may be caused by microbial contamination of the culture or interference from phenol (B47542) red in the medium. Always use aseptic techniques and consider using a phenol red-free medium for the assay.[4]
-
Edge Effects: Evaporation from wells on the edge of a 96-well plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile water or media without cells.
Quantitative Data Summary
Table 1: this compound IC₅₀ Values in AML Cell Lines
The half-maximal inhibitory concentration (IC₅₀) values demonstrate the dose-dependent cytotoxic effects of this compound on various Acute Myeloid Leukemia (AML) cell lines.
| Cell Line / Sample | Treatment Duration | IC₅₀ (µM) | Source(s) |
| MV4-11 | 24-72 hours | 14.12 | [6] |
| THP-1 | 24-72 hours | 16.74 | [6] |
| FLT3-WT blast | 24-72 hours | 6.3 | [6] |
| FLT3-ITD blast | 24-72 hours | 8.72 | [6] |
Table 2: Recommended Cell Culture Conditions
| Cell Line | Culture Medium | Seeding Density (96-well plate) | Maximum Cell Concentration | Source(s) |
| MV4-11 | IMDM + 10% FBS | Starting point: 4 x 10⁴ cells/well | Do not exceed 1 x 10⁶ cells/mL | [4] |
| THP-1 | RPMI-1640 + 10% FBS + 0.05 mM 2-mercaptoethanol | 4 x 10⁴ cells/well | Do not exceed 1 x 10⁶ cells/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Preparation: Allow the vial of this compound hydrochloride powder to equilibrate to room temperature before opening.
-
Weighing: Accurately weigh 3.81 mg of this compound hydrochloride (MW: 380.91 g/mol ).[4]
-
Dissolving: Add 1 mL of sterile, high-purity DMSO to the powder.[4]
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle sonication may be used if necessary.[3][4]
-
Storage: Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes and store at -80°C for long-term storage or -20°C for short-term storage.[4]
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is adapted for a 96-well plate format to determine the IC₅₀ of this compound.
-
Cell Seeding:
-
Prepare a cell suspension of MV4-11 or THP-1 cells at the desired concentration (e.g., 4 x 10⁵ cells/mL to seed 4 x 10⁴ cells per 100 µL).[4]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[4]
-
Include wells with medium only for background control.[4]
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[1][4]
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.[4]
-
Add 100 µL of the diluted compound or vehicle control to the respective wells, resulting in a final volume of 200 µL per well.[4]
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.[4]
-
-
MTS Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value using suitable software.[4]
-
Mandatory Visualizations
Signaling Pathway of this compound in AML
Experimental Workflow for Cell Viability Assay
References
unexpected phenotypes in cells treated with HLCL-61
Welcome to the technical support center for HLCL-61, a first-in-class inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments and to address potential unexpected phenotypes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and troubleshooting scenarios you may encounter when working with this compound.
Q1: I am not observing the expected decrease in cell viability in my cancer cell line after this compound treatment. What could be the issue?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Cell Line Sensitivity: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between cell lines. For example, in acute myeloid leukemia (AML) cells, IC50 values range from 6.3 µM to 16.74 µM.[1] Ensure you are using a concentration range appropriate for your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Treatment Duration: The effects of this compound on symmetric arginine dimethylation may take time to manifest, with inhibition sometimes starting at 12 hours and persisting for 48 hours.[2][3] Your experimental endpoint may need to be optimized.
-
Compound Stability: Ensure your this compound stock solution is properly prepared and stored. Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence experimental outcomes. Maintain consistent cell culture practices.
Q2: I am observing unexpected cell cycle arrest in a different phase than anticipated with this compound.
A2: While PRMT5 inhibition is known to affect cell cycle progression, the specific phase of arrest can be cell-type dependent. Some studies on PRMT5 inhibitors have reported a G2/M arrest in pancreatic cancer cells.[4] Unexpected cell cycle phenotypes could be due to:
-
Off-Target Effects: Although this compound is selective for PRMT5, like many small molecule inhibitors, it may have off-target activities at higher concentrations.[5] Consider performing a kinase panel screening to identify potential off-target interactions.
-
Cellular Context: The genetic and epigenetic background of your cells can influence their response to PRMT5 inhibition.
Q3: My cells are showing a different morphology than expected after this compound treatment.
A3: this compound is known to induce myeloid differentiation in some AML cell lines, which is characterized by changes in cell morphology and the expression of differentiation markers like CD11b.[5] If the observed morphological changes are not consistent with differentiation, consider the following:
-
Cytotoxicity: At high concentrations, this compound can induce apoptosis, leading to morphological changes such as cell shrinkage and membrane blebbing.[3] It is important to distinguish between differentiation and apoptosis.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not causing cellular stress or morphological changes. A vehicle-only control is crucial.
Q4: I am concerned about potential off-target effects of this compound. What are some known off-target effects of PRMT5 inhibitors?
A4: While this compound is reported to be selective for PRMT5 over other PRMT family members, the broader class of PRMT5 inhibitors has been associated with certain off-target effects that are important to consider:[5][6]
-
Immune Cell Modulation: PRMT5 inhibitors have been shown to suppress human CD8+ T cell proliferation, viability, and functionality.[7] This is an important consideration if you are working with co-culture systems or in vivo models.
-
DNA Damage Response: Inhibition of PRMT5 can disrupt DNA damage signaling pathways.[4] This could lead to unexpected synergies or antagonisms with other drugs that target DNA repair.
-
Kinase Inhibition: Some small molecule inhibitors designed for specific targets can have off-target effects on kinases.[8][9][10][11] If you observe phenotypes inconsistent with PRMT5 inhibition, it may be worthwhile to investigate potential off-target kinase activity.
Q5: How can I confirm that the observed phenotype is a direct result of PRMT5 inhibition by this compound?
A5: To validate that the effects of this compound are on-target, consider the following experiments:
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of PRMT5 should rescue the phenotype caused by this compound.
-
Use of a Structurally Different Inhibitor: Employing another selective PRMT5 inhibitor with a different chemical scaffold should phenocopy the effects of this compound.
-
Direct Target Engagement Assays: Techniques like cellular thermal shift assay (CETSA) can be used to confirm that this compound is binding to PRMT5 in your cells.
-
Downstream Marker Analysis: Confirm that this compound treatment leads to a decrease in symmetric dimethylarginine on known PRMT5 substrates, such as histones H3 and H4, via Western blot.[3]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various AML cell lines.
| Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| MV4-11 | 14.12 | 24, 48, 72 | [2][3] |
| THP-1 | 16.74 | 24, 48, 72 | [2][5] |
| FLT3-WT blast | 6.3 | 24, 48, 72 | [2][3] |
| FLT3-ITD blast | 8.72 | 24, 48, 72 | [2][3] |
Key Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound hydrochloride
-
DMSO (for stock solution)
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock solution. The final DMSO concentration should not exceed 0.1%.
-
Add the diluted this compound or vehicle control (media with DMSO) to the wells.
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Western Blot for Histone Methylation
Objective: To assess the effect of this compound on the symmetric dimethylation of histones.
Materials:
-
Cells treated with this compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-symmetric dimethylarginine, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse treated and control cells and determine the protein concentration.
-
Denature 20-30 µg of protein lysate per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Normalize the signal of the methylation mark to a loading control like total Histone H3.
Myeloid Differentiation Assay (CD11b Staining)
Objective: To evaluate the induction of myeloid differentiation by this compound.
Materials:
-
AML cell lines (e.g., THP-1)
-
This compound
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-CD11b antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle control for the desired duration (e.g., 48-72 hours).
-
Harvest and wash the cells with cold flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer containing the anti-CD11b antibody or isotype control.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer and analyze by flow cytometry.[5][12][13][14]
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells treated with this compound and vehicle control
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cells treated with this compound and vehicle control
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add additional binding buffer to each sample and analyze immediately by flow cytometry.[19][20][21][22][23]
Visualizations
This compound Signaling Pathway in AML
Caption: Simplified signaling pathway of this compound in AML cells.
General Experimental Workflow for this compound Treatment
Caption: A general workflow for investigating the effects of this compound.
Troubleshooting Logic for Unexpected Cell Viability Results
Caption: A troubleshooting flowchart for unexpected cell viability.
References
- 1. PRMT5 inhibition shows in vitro efficacy against H3K27M-altered diffuse midline glioma, but does not extend survival in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promocell.com [promocell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PRMT1 loss sensitizes cells to PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cytometry.org [cytometry.org]
- 13. news-medical.net [news-medical.net]
- 14. biocompare.com [biocompare.com]
- 15. docs.research.missouri.edu [docs.research.missouri.edu]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
- 20. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
avoiding precipitation of HLCL-61 in experiments
Welcome to the technical support center for HLCL-61. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound during experiments, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound hydrochloride is a potent and selective, first-in-class small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] It is a hydrophobic compound with poor aqueous solubility, which can lead to it precipitating out of solution in aqueous-based experimental buffers and cell culture media.[2][3] This precipitation can result in inaccurate compound concentrations, leading to unreliable and difficult-to-interpret experimental outcomes.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][4][5] It is highly soluble in DMSO, with concentrations of ≥30-50 mg/mL being achievable.[3][5] For optimal results, use fresh, anhydrous (water-free) DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2][3]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies between different cell lines. However, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines.[6] It is crucial to always include a vehicle control in your experiments (media with the same final concentration of DMSO but without this compound) to account for any potential effects of the solvent itself.
Q4: How should I store my this compound stock solutions?
For long-term storage, solid this compound hydrochloride should be stored at -20°C, protected from moisture, where it is stable for at least four years.[3] Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to 1 month or -80°C for up to 6 months.[2][3]
Q5: My this compound precipitated after being in the incubator for a few hours. What could be the cause?
Precipitation over time in an incubator can be due to several factors:
-
Compound Instability: The compound may have limited stability at 37°C in aqueous media.
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the cell culture medium, leading to the formation of insoluble complexes.[7]
-
Evaporation: Evaporation of media in the incubator can increase the concentration of this compound and other components, leading to precipitation.[8]
-
pH Shift: The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Aqueous Solutions
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium or buffer, a precipitate forms immediately. What is happening and how can I prevent it?
Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs because the compound is poorly soluble in the aqueous environment once the highly solubilizing DMSO is diluted.
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid change in solvent polarity from DMSO to the aqueous medium causes the compound to fall out of solution.[9] | Optimize Dilution Method: Instead of adding the concentrated stock directly, add it dropwise to the pre-warmed (37°C) media while gently vortexing or swirling. This ensures rapid and even dispersion.[6][9] |
| High Final Concentration | The intended final concentration of this compound exceeds its solubility limit in the aqueous medium. | Reduce Final Concentration: Lower the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Pre-warm the Media: Always use pre-warmed (37°C) cell culture media for dilutions.[6] |
| High Stock Concentration | Using a very high concentration DMSO stock requires a large dilution factor, increasing the risk of precipitation. | Lower Stock Concentration: Consider preparing a lower concentration stock solution (e.g., 10 mM instead of 100 mM) in DMSO. This will require a smaller dilution factor. |
Issue 2: Cloudiness or Turbidity in the Media
Question: My media appears cloudy or turbid after adding this compound. How can I determine the cause and resolve it?
Answer: Cloudiness can indicate fine particulate precipitation or, in some cases, microbial contamination.
| Potential Cause | Explanation | Recommended Solution |
| Fine Precipitate | The compound may not be fully dissolved or is forming very small, suspended particles. | Microscopic Examination: Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth.[9] If it is a precipitate, follow the solutions for immediate precipitation. |
| Microbial Contamination | Bacterial or fungal contamination can cause turbidity and a rapid pH change in the media. | Aseptic Technique: If contamination is suspected, discard the culture and review your sterile techniques. |
| Interaction with Serum | Components in Fetal Bovine Serum (FBS) can sometimes interact with compounds, leading to the formation of insoluble complexes. | Serum-Free Test: Test the solubility of this compound in your basal medium without serum to see if the issue persists. If serum is the cause, you may need to test different lots of FBS or use a serum-free formulation if your experiment allows. |
Quantitative Data
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Source(s) |
| DMSO | ≥30 mg/mL | [3][5] |
| DMSO | 50 mg/mL (131.26 mM; requires sonication) | [5] |
| DMSO | 76 mg/mL (199.52 mM) | [1] |
| Ethanol | >1 mg/mL | [3] |
| Ethanol | 15 mg/mL (39.38 mM) | [1] |
| Water | Insoluble or slightly soluble (<0.1 mg/mL) | [2][3] |
Table 2: In Vivo Formulations for this compound
| Formulation Composition | Achieved Solubility | Source(s) |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (6.56 mM) | [2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.56 mM) | [2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.56 mM) | [2] |
Table 3: IC₅₀ Values of this compound in AML Cell Lines
| Cell Line | IC₅₀ (µM) | Treatment Duration | Source(s) |
| MV4-11 | 14.12 | 24-72 hours | [2][10] |
| THP-1 | 16.74 | 24-72 hours | [2][10] |
| FLT3-WT blast | 6.3 | 24-72 hours | [2][10] |
| FLT3-ITD blast | 8.72 | 24-72 hours | [2][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
Objective: To prepare this compound solutions for in vitro experiments while minimizing the risk of precipitation.
Materials:
-
This compound hydrochloride (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the vial of solid this compound hydrochloride to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weigh out the required amount of this compound hydrochloride (Molecular Weight: 380.91 g/mol ). For 1 mL of a 10 mM stock, weigh 3.81 mg.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[3]
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
-
Prepare Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, to prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):
-
First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed medium to get a 100 µM solution. Mix gently by pipetting.
-
Then, add the required volume of this 100 µM intermediate solution to your final volume of pre-warmed medium to achieve the desired final concentration.
-
-
Crucial Step: When adding the this compound solution (stock or intermediate) to the medium, add it dropwise while gently swirling or vortexing the medium to ensure rapid and uniform mixing.[9]
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Cell Viability (MTS) Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line.
Materials:
-
AML cell lines (e.g., MV4-11, THP-1)[5]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5]
-
Incubate for 24 hours to allow cells to attach (for adherent cells) or stabilize.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock, following the procedure in Protocol 1 to avoid precipitation. A typical concentration range would be 0.1 to 100 µM.[5]
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (ideally ≤0.1%).[5]
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Add 100 µL of the diluted compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[5]
-
-
MTS Assay:
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value using appropriate software.
-
Visualizations
Caption: Simplified signaling pathway of this compound in Acute Myeloid Leukemia (AML).
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
HLCL-61 quality control and purity assessment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the quality control and purity assessment of HLCL-61, a first-in-class inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound hydrochloride?
For long-term storage, this compound hydrochloride solid should be stored at -20°C, protected from light and moisture. Under these conditions, the compound is stable for at least three years. For stock solutions, it is recommended to prepare them fresh for each experiment. If storage is necessary, dissolve in high-purity DMSO, aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C for up to six months or at -20°C for up to one month.
Q2: My this compound hydrochloride solution appears to have precipitated. What should I do?
Precipitation can occur for several reasons. First, verify that you are using an appropriate solvent. This compound hydrochloride is soluble in DMSO (≥30 mg/mL) but has poor solubility in aqueous solutions.[1] If using DMSO, ensure it is of high purity and not hydrated, as water content can reduce solubility. Gentle warming or sonication can aid in dissolution. Also, allow the vial to equilibrate to room temperature before opening and dissolving the compound.
Q3: I am observing inconsistent results in my cell-based assays with different batches of this compound.
Inconsistent results can arise from issues with compound stability, solution preparation, or experimental conditions.[2][3] Ensure that stock solutions are freshly prepared or have been stored correctly. It is also crucial to maintain consistent cell culture conditions, including cell passage number and confluency. Verify the final concentration of this compound in your assay and ensure the DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced artifacts.[2]
Q4: How can I confirm the identity and purity of my this compound sample?
The primary methods for confirming the identity and assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Certificates of analysis from commercial suppliers typically indicate a purity of >98% as determined by HPLC. NMR spectroscopy should be used to confirm the chemical structure, and mass spectrometry will verify the molecular weight.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | 1. Silanol interactions with the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a high-purity silica (B1680970) column or add a competing base to the mobile phase. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Column degradation. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has exceeded its lifetime. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the injector. 2. Run a blank gradient to wash the column and injector between samples. |
NMR Spectroscopy Issues
| Issue | Possible Cause | Recommended Solution |
| Broad Peaks | 1. Sample is too concentrated. 2. Presence of paramagnetic impurities. 3. Poor shimming. | 1. Dilute the sample. 2. Filter the sample to remove any particulate matter.[4] 3. Re-shim the spectrometer. |
| Poor Signal-to-Noise | 1. Insufficient sample concentration. 2. Insufficient number of scans. | 1. Increase the amount of sample, if possible. For ¹³C NMR, a higher concentration is generally required. 2. Increase the number of scans. |
| Presence of Water Peak | 1. Use of non-anhydrous deuterated solvent. 2. Sample contains water. | 1. Use fresh, high-quality deuterated solvent. 2. Lyophilize the sample before dissolving in deuterated solvent, if the compound is stable under these conditions. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound hydrochloride.
Table 1: Physicochemical Properties of this compound Hydrochloride [1][5][6][7]
| Property | Value |
| IUPAC Name | 1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride |
| Molecular Formula | C₂₃H₂₅ClN₂O |
| Molecular Weight | 380.91 g/mol |
| CAS Number | 1158279-20-9 |
| Appearance | White to off-white solid |
| Purity (typical) | ≥98% |
| UV max (λ) | 239, 267, 297 nm |
Table 2: Solubility of this compound Hydrochloride [1]
| Solvent | Solubility |
| DMSO | ≥30 mg/mL |
| Ethanol | >1 mg/mL[6] |
| Water | Insoluble |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of an this compound sample by reverse-phase HPLC with UV detection.
Materials:
-
This compound hydrochloride sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition (e.g., 90% Water with 0.1% TFA / 10% Acetonitrile with 0.1% TFA).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
Structural Confirmation by ¹H and ¹³C NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound hydrochloride sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes
Methodology:
-
Sample Preparation: Dissolve the this compound sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into an NMR tube to remove any particulate matter.[4]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The chemical shifts should be referenced to the residual DMSO peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shifts should be referenced to the DMSO-d₆ peak at 39.52 ppm.
-
-
Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling patterns for the structure of this compound.
Molecular Weight Verification by LC-MS
Objective: To verify the molecular weight of this compound.
Materials:
-
This compound hydrochloride sample
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid
-
LC-MS system with an electrospray ionization (ESI) source
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to a final concentration of approximately 10 µg/mL in the initial mobile phase.
-
LC Conditions: Use a short C18 column and a rapid gradient to quickly elute the compound.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺. The expected exact mass for the free base (C₂₃H₂₄N₂O) is 344.19. Therefore, the expected m/z for the protonated molecule is approximately 345.20.
Visualizations
Caption: A typical workflow for the quality control assessment of an this compound sample.
Caption: The inhibitory effect of this compound on the PRMT5 signaling pathway in Acute Myeloid Leukemia (AML).[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. This compound hydrochloride | C23H25ClN2O | CID 17208222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
HLCL-61 Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the PRMT5 inhibitor, HLCL-61.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and its primary mechanism of action?
A1: this compound hydrochloride is a potent and selective, first-in-class small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] In acute myeloid leukemia (AML) cells, PRMT5 is part of a repressor complex that silences the expression of microRNA-29b (miR-29b).[1][3] By inhibiting PRMT5, this compound prevents this silencing, leading to the re-expression of miR-29b.[1] Elevated miR-29b levels then suppress its downstream targets, Sp1 and FLT3, which are key proteins involved in the growth and survival of leukemic cells.[1][3]
Q2: How should I prepare and store this compound hydrochloride stock solutions to ensure stability?
A2: To prepare a stock solution, dissolve this compound hydrochloride in high-purity, newly opened DMSO to your desired concentration (e.g., 10 mM).[4] It may be necessary to vortex or sonicate the solution to ensure the compound is completely dissolved.[4] It is highly recommended to aliquot the stock solution into single-use, tightly sealed vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[4] For long-term storage, keep the aliquots at -80°C for up to 6 months.[4] For shorter periods, storage at -20°C for up to 1 month is acceptable.[4]
Q3: What are the most common sources of variability in cell-based assays with this compound?
A3: Variability in cell-based assays can arise from several factors. Key sources include:
-
Cell Culture Conditions: Inconsistent cell density, passage number, and time between passaging and the assay can alter cellular metabolism and responsiveness.[5]
-
Serum Lot-to-Lot Variability: Animal serum is an undefined mixture whose composition varies between lots, potentially stimulating or inhibiting cell growth inconsistently.[6]
-
Compound Handling: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to compound degradation.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments.
Issue 1: Poor Solubility of this compound Hydrochloride
-
Question: My this compound hydrochloride is not dissolving properly in DMSO. What steps can I take?
-
Answer: First, confirm you are using high-quality, new DMSO, as it is hygroscopic and absorbed water can reduce solubility.[4] Ensure the vial of solid compound has equilibrated to room temperature for at least an hour before opening to prevent condensation.[4] If solubility issues persist, gentle warming or sonication can facilitate dissolution.[4] this compound hydrochloride is considered insoluble in water, so aqueous solutions should be avoided for initial stock preparation.[4]
Issue 2: Lack of Expected Biological Activity
-
Question: I am not observing the expected anti-leukemic effects or PRMT5 inhibition in my cell line. What could be wrong?
-
Answer: Several factors could contribute to a lack of biological activity:
-
Compound Stability: Verify that your this compound stock solutions have been stored correctly and that you have avoided multiple freeze-thaw cycles to prevent degradation.[4]
-
Cell Line Sensitivity: IC₅₀ values for this compound vary between cell lines, ranging from 6.3 µM to over 21 µM in different AML cells.[4][9] Ensure the concentration range you are using is appropriate for your specific cell line.[4]
-
Treatment Duration: The downstream effects of PRMT5 inhibition may take time to manifest. Inhibition of histone methylation can be observed starting at 12 hours and persisting for 48 hours.[4] Cell viability effects are typically measured after 24 to 72 hours.[1][10] Ensure your experimental endpoint is timed appropriately.
-
Issue 3: High Variability Between Replicates
-
Question: My results are inconsistent across replicates in the same experiment. How can I improve reproducibility?
-
Answer: To minimize variability, standardize your cell culture and assay procedures meticulously:
-
Standardize Cell Culture: Always use cells within a consistent, limited passage number range.[5] Seed cells at a uniform density and ensure they are in the logarithmic growth phase. Harvest cells at the same level of confluency for every experiment.[8]
-
Use a Master Mix: When plating cells or adding reagents, create a single master mix of cell suspension or reagent solution to distribute among all replicate wells. This ensures each well receives an identical starting population and treatment.
-
Thaw-and-Use Approach: For large-scale screening, consider freezing a large, quality-controlled batch of cells. For each experiment, thaw a new vial. This eliminates variability introduced by continuous cell passaging.[5]
-
Data Presentation
Table 1: IC₅₀ Values of this compound in AML Cell Lines
The half-maximal inhibitory concentration (IC₅₀) values demonstrate the dose-dependent cytotoxic effects of this compound on various AML cell lines and primary patient blasts after 24-72 hours of treatment.[1][10]
| Cell Line / Sample Type | IC₅₀ Value (µM) | Reference |
| MV4-11 | 14.12 | [10] |
| THP-1 | 16.74 | [10] |
| FLT3-WT Primary Blasts | 6.3 | [10] |
| FLT3-ITD Primary Blasts | 8.72 | [10] |
Experimental Protocols
Protocol 1: MTS-Based Cell Viability Assay
This protocol is designed to determine the IC₅₀ of this compound in a 96-well plate format.[1][2]
-
Cell Seeding:
-
Count cells using a hemocytometer or automated cell counter and assess viability with trypan blue.
-
Prepare a cell suspension at the desired density (e.g., 4 x 10⁴ cells per well for THP-1 cells).[1]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only as a background control.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of your this compound DMSO stock solution in the appropriate cell culture medium. Final concentrations should span the expected IC₅₀ range (e.g., 1 µM to 100 µM).[1]
-
Also prepare a vehicle control using the same final concentration of DMSO as the highest this compound treatment. The final DMSO concentration should not exceed 0.1%.[2]
-
Add 100 µL of the diluted compound or vehicle control to the respective wells, for a final volume of 200 µL per well.[1]
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.[1]
-
-
MTS Assay and Data Analysis:
-
Following incubation, add 20 µL of MTS reagent to each well.[1]
-
Incubate for an additional 1-4 hours at 37°C.[1]
-
Measure the absorbance at 490 nm using a microplate reader.[2]
-
Subtract the background absorbance, calculate cell viability as a percentage relative to the vehicle-treated control wells, and plot the results to determine the IC₅₀ value using appropriate software.[1]
-
Protocol 2: Signaling Pathway Analysis by Western Blot
This general workflow can be used to analyze changes in protein expression or histone methylation following this compound treatment.[2]
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of this compound and controls for the specified time (e.g., 12-48 hours for histone methylation).[4]
-
Harvest and lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody targeting your protein of interest (e.g., H4R3me2s, Sp1, FLT3) overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection:
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[2]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of PRMT5 Inhibitors: HLCL-61 vs. GSK3326595
In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a pivotal therapeutic target in oncology. PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modification of histone and non-histone proteins, playing a crucial role in regulating gene expression, mRNA splicing, and signal transduction. Its dysregulation is implicated in numerous cancers, making it an attractive target for therapeutic intervention. This guide provides a detailed comparison of two prominent small molecule inhibitors of PRMT5: HLCL-61 and GSK3326595, presenting key experimental data, methodologies, and an overview of the PRMT5 signaling pathway.
At a Glance: Key Performance Metrics
A direct comparison of the biochemical potency of this compound and GSK3326595 is challenging due to the limited publicly available data for this compound's enzymatic inhibition. However, available data on their cellular activities provide insights into their relative efficacy in different cancer contexts.
| Parameter | This compound | GSK3326595 |
| Target | Protein Arginine Methyltransferase 5 (PRMT5) | Protein Arginine Methyltransferase 5 (PRMT5) |
| Mechanism of Action | Selective PRMT5 inhibitor | Selective, reversible, SAM-uncompetitive, peptide-competitive PRMT5 inhibitor |
| Biochemical IC50 (PRMT5/MEP50) | Not publicly available | ~6 nM |
| Cellular Growth Inhibition IC50 | 6.3 - 22.72 µM (in various AML and T-ALL cell lines)[1][2] | 2.5 nM - >10 µM (in various lymphoma and breast cancer cell lines)[3] |
| Cellular Target Engagement (SDMA EC50) | Effective inhibition of H3 and H4 sDMA in AML samples | 2 - 160 nM (in various lymphoma and breast cancer cell lines) |
Delving Deeper: Experimental Data and Protocols
Biochemical Potency: Direct Inhibition of PRMT5
GSK3326595 is a highly potent inhibitor of the PRMT5/MEP50 enzyme complex, with a reported biochemical IC50 of approximately 6 nM .[4] This value indicates the concentration of the inhibitor required to reduce the enzymatic activity of PRMT5 by 50% in a cell-free system. The mechanism of inhibition for GSK3326595 is described as S-adenosylmethionine (SAM)-uncompetitive and peptide-competitive.[4]
Cellular Activity: Inhibition of Cancer Cell Growth
The anti-proliferative effects of both inhibitors have been evaluated in various cancer cell lines.
This compound has demonstrated efficacy primarily in hematological malignancies. In a panel of acute myeloid leukemia (AML) cell lines and patient-derived blasts, this compound showed growth inhibitory IC50 values in the micromolar range.[1][5]
Further studies in adult T-cell leukemia/lymphoma (ATL) cell lines also showed IC50 values for this compound ranging from 3.09 to 7.58 µM.[2]
GSK3326595 has been tested across a broader range of cancer cell lines, demonstrating potent anti-proliferative activity, particularly in lymphoma and breast cancer models, with growth inhibition IC50 values often in the nanomolar range.[3] For instance, in various mantle cell lymphoma (MCL) cell lines, GSK3326595 inhibited cell growth with low nanomolar potency.
Cellular Target Engagement: Reduction of Symmetric Dimethylarginine (sDMA)
A key pharmacodynamic marker of PRMT5 inhibition in cells is the reduction of sDMA levels on target proteins.
This compound has been shown to effectively inhibit the symmetric dimethylation of histones H3 and H4 in AML patient samples. This effect was observed starting at 12 hours post-treatment and was sustained for at least 48 hours.[1][5]
GSK3326595 demonstrated a dose-dependent reduction in global sDMA levels in a panel of breast and lymphoma cell lines, with EC50 values (the concentration required to achieve 50% of the maximal effect) ranging from 2 to 160 nM. This indicates potent target engagement at the cellular level.
The PRMT5 Signaling Landscape
PRMT5 plays a multifaceted role in cancer by methylating a variety of substrates involved in key cellular processes. Its inhibition can lead to anti-tumor effects through multiple downstream pathways.
Caption: Simplified PRMT5 signaling pathway and points of inhibition by this compound and GSK3326595.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PRMT5 inhibitors. Below are generalized protocols for key experiments cited.
PRMT5 Biochemical Inhibition Assay
This assay quantifies the enzymatic activity of the PRMT5/MEP50 complex and the potency of inhibitors in a cell-free system.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PRMT5.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) as a methyl donor
-
A peptide substrate (e.g., derived from histone H4)
-
Test inhibitor (e.g., GSK3326595) at various concentrations
-
Reaction buffer
-
Scintillation counter
-
-
Procedure:
-
The PRMT5/MEP50 enzyme is pre-incubated with varying concentrations of the test inhibitor in the reaction buffer.
-
The methyltransferase reaction is initiated by the addition of the peptide substrate and [3H]-SAM.
-
The reaction mixture is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the radiolabeled methylated peptide is captured on a filter membrane.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control (e.g., DMSO).
-
IC50 values are determined by fitting the dose-response data to a suitable sigmoidal curve.
-
Caption: Workflow for a PRMT5 biochemical inhibition assay.
Cellular Growth Inhibition Assay
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.
-
Objective: To determine the IC50 of a test compound for cell growth inhibition.
-
Materials:
-
Cancer cell lines (e.g., MV4-11, THP-1)
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well microplates
-
Cell viability reagent (e.g., MTS, CellTiter-Glo)
-
Plate reader
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to attach or stabilize for 24 hours.
-
The cells are then treated with a serial dilution of the test inhibitor or vehicle control.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
The cell viability reagent is added to each well according to the manufacturer's instructions.
-
After a short incubation, the absorbance or luminescence is measured using a plate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
IC50 values are calculated from the dose-response curves.
-
Western Blot Analysis for Cellular sDMA Levels
This method is used to determine the extent of target engagement in cells by measuring the levels of sDMA on PRMT5 substrates.
-
Objective: To assess the reduction in cellular sDMA levels following inhibitor treatment.
-
Materials:
-
Cancer cells treated with the test inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-sDMA, anti-histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cells are treated with the inhibitor for a specific duration.
-
Total protein is extracted by lysing the cells.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary anti-sDMA antibody.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate, and the bands are visualized.
-
The membrane is stripped and re-probed with an antibody against a loading control to normalize the sDMA signal.
-
Band intensities are quantified to determine the relative decrease in sDMA levels.
-
Conclusion
Both this compound and GSK3326595 are valuable research tools for investigating the role of PRMT5 in cancer biology. GSK3326595 emerges as a significantly more potent inhibitor at both the biochemical and cellular levels, with activity in the nanomolar range across various cancer types. This compound, while demonstrating efficacy in the micromolar range in hematological malignancies, requires further characterization of its direct enzymatic inhibition to allow for a more comprehensive comparison. The choice between these inhibitors for preclinical studies will depend on the specific cancer model, the desired potency, and the experimental context. Further head-to-head studies in the same cellular models would be invaluable for a more definitive comparison of their anti-cancer activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to PRMT5 Inhibitors: HLCL-61 and JNJ-64619178
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two small molecule inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), HLCL-61 and JNJ-64619178. PRMT5 is a promising therapeutic target in oncology due to its role in regulating gene expression, mRNA splicing, and signal transduction, and its overexpression in various cancers is linked to poor prognosis.[1] This document summarizes available preclinical and clinical data to inform ongoing research and development efforts in the field of epigenetic modulation.
Mechanism of Action
Both this compound and JNJ-64619178 are potent and selective inhibitors of PRMT5, a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][3]
JNJ-64619178 is an orally bioavailable inhibitor that binds to both the S-adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex.[4][5] This results in a pseudo-irreversible inhibition of PRMT5's methyltransferase activity, leading to a reduction in symmetric dimethylarginine levels on substrates like histones H2A, H3, and H4.[2][5] This modulation of gene expression can lead to the suppression of cell proliferation.[5]
This compound is described as a first-in-class small-molecule inhibitor of PRMT5.[3][6] In acute myeloid leukemia (AML) cells, its inhibition of PRMT5 leads to an increase in the expression of microRNA-29b (miR-29b).[1][3] This, in turn, suppresses the expression of Sp1 and FLT3, which are key proteins in leukemic cell proliferation and survival, ultimately leading to anti-leukemic effects.[1][3]
Efficacy Data
The following tables summarize the available quantitative data for this compound and JNJ-64619178. It is important to note that publicly available data for this compound is limited, particularly concerning in vivo and clinical studies.
| Parameter | This compound | JNJ-64619178 | Source(s) |
| Target | Protein Arginine Methyltransferase 5 (PRMT5) | Protein Arginine Methyltransferase 5 (PRMT5) | [1][3][4] |
| Binding Mechanism | Not specified | Binds to SAM and substrate pockets; pseudo-irreversible | [4][5] |
| Selectivity | Selective for PRMT5 over PRMT1, PRMT4, and PRMT7 | Highly selective for PRMT5 over a panel of 37 other methyltransferases | [7][8] |
Table 1: Biochemical Properties of this compound and JNJ-64619178
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | JNJ-64619178 GI₅₀ (nM) | Source(s) |
| MV4-11 | Acute Myeloid Leukemia | 14.12 | Not Reported | [6][7] |
| THP-1 | Acute Myeloid Leukemia | 16.74 | Not Reported | [6][7] |
| FLT3-WT blast | Acute Myeloid Leukemia | 6.3 | Not Reported | [6] |
| FLT3-ITD blast | Acute Myeloid Leukemia | 8.72 | Not Reported | [6] |
| Patient-derived AML samples | Acute Myeloid Leukemia | 3.98 - 8.72 | Not Reported | [7] |
| NCI-H520 | Lung Cancer | Not Reported | 0.4 | [8] |
| HCC-78 | Lung Cancer | Not Reported | 1.9 | [8] |
| NCI-H1048 | Lung Cancer | Not Reported | Sensitive (GI₅₀ in nM range) | [8] |
| A427 | Lung Cancer | Not Reported | Sensitive (GI₅₀ in nM range) | [8] |
| COLO-699 | Lung Cancer | Not Reported | >1000 | [8] |
| DMS-53 | Lung Cancer | Not Reported | >1000 | [8] |
Table 2: In Vitro Efficacy of this compound and JNJ-64619178 in Cancer Cell Lines
| Study Type | Model | Compound | Dosing | Key Findings | Source(s) |
| Preclinical | Murine AML model | This compound | Not specified | No adverse effects reported. | [3] |
| Preclinical | Human non-small cell lung cancer and small cell lung cancer xenograft models | JNJ-64619178 | 1 to 10 mg/kg, once daily, oral | Dose-dependent tumor growth inhibition up to 99% and regression. Sustained inhibition of tumor regrowth after dosing cessation. | [2][9] |
| Preclinical | Acute myeloid leukemia (AML) and non-Hodgkin lymphoma xenograft models | JNJ-64619178 | 1 to 10 mg/kg, once daily, oral | Significant tumor growth inhibition. | [9] |
Table 3: In Vivo Efficacy of this compound and JNJ-64619178
| Trial Identifier | Phase | Status | Compound | Population | Key Findings | Source(s) |
| Not available | Not available | No clinical trials found | This compound | Not applicable | Not applicable | |
| NCT03573310 | 1 | Recruiting | JNJ-64619178 | Advanced solid tumors, non-Hodgkin lymphoma, and lower-risk myelodysplastic syndromes | Manageable dose-dependent toxicity (thrombocytopenia as the only dose-limiting toxicity). Preliminary evidence of antitumor activity. Objective response rate (ORR) of 5.6% in 90 patients. ORR of 11.5% in patients with adenoid cystic carcinoma. Recommended Phase 2 doses: 1.5 mg intermittently and 1.0 mg once daily. | [4][10][11] |
Table 4: Clinical Trial Information for this compound and JNJ-64619178
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: General signaling pathway of PRMT5 and its inhibition.
Caption: Proposed mechanism of action of this compound in AML.[1][3]
Caption: General experimental workflow for PRMT5 inhibitor evaluation.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PRMT5 inhibitors are provided below.
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a PRMT5 inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, THP-1 for AML)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
PRMT5 inhibitor stock solution (in DMSO)
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of the PRMT5 inhibitor in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Treat the cells with various concentrations of the inhibitor and a vehicle control (DMSO).
-
Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values using appropriate software.[3]
Western Blot for Histone Methylation
Objective: To assess the effect of a PRMT5 inhibitor on the symmetric dimethylation of histones.
Materials:
-
Cells treated with the PRMT5 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-symmetric dimethylarginine, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the symmetric dimethylarginine mark overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the signal to a loading control like total Histone H3.[3]
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a PRMT5 inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Vehicle and PRMT5 inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium.
-
Subcutaneously inject the cell suspension (e.g., 1-10 million cells) into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the PRMT5 inhibitor or vehicle to the respective groups according to the planned dosing schedule (e.g., once daily oral gavage).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).[9]
Conclusion
Both this compound and JNJ-64619178 are potent and selective inhibitors of PRMT5, a key enzyme implicated in cancer. JNJ-64619178 has demonstrated a broad preclinical anti-tumor activity across various cancer models and has shown preliminary signs of clinical efficacy in a Phase 1 trial, particularly in adenoid cystic carcinoma.[4][8][9] The publicly available data for this compound is currently limited to in vitro studies in AML, where it shows promise by inducing anti-leukemic activity through a distinct mechanism involving miR-29b.[1][3][6][7]
Further preclinical evaluation of this compound, especially in vivo efficacy and safety studies, is necessary for a more direct comparison with JNJ-64619178 and to ascertain its potential for clinical development. For JNJ-64619178, ongoing and future clinical trials will be crucial in defining its therapeutic window and identifying patient populations most likely to benefit from this PRMT5 inhibitor. The development of both molecules highlights the therapeutic potential of targeting PRMT5 in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. PRMT5 function and targeting in cancer [cell-stress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PRMT5 Inhibitors: The Selectivity Profile of HLCL-61
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protein arginine methyltransferase 5 (PRMT5) inhibitor HLCL-61 against other notable PRMT5 inhibitors. PRMT5 is a critical enzyme in various cellular processes, and its dysregulation is implicated in multiple cancers, making it a key therapeutic target. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective comparison for research and drug development.
Introduction to PRMT5 Inhibition
Protein arginine methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, mRNA splicing, signal transduction, and the DNA damage response. The overexpression of PRMT5 has been linked to the progression of numerous cancers, including acute myeloid leukemia (AML), lymphoma, breast cancer, and lung cancer, establishing it as a promising target for therapeutic intervention.[1] A variety of small molecule inhibitors have been developed to target the catalytic activity of PRMT5, each with distinct selectivity and potency profiles.
Selectivity Profile of PRMT5 Inhibitors
The therapeutic efficacy and safety of a PRMT5 inhibitor are critically dependent on its selectivity for PRMT5 over other protein methyltransferases. Off-target inhibition can lead to unforeseen side effects. This section compares the selectivity of this compound with other well-characterized PRMT5 inhibitors.
Table 1: Biochemical Potency and Selectivity of PRMT5 Inhibitors
| Inhibitor | PRMT5 IC50 (nM) | PRMT1 Inhibition | PRMT3 Inhibition | PRMT4/CARM1 Inhibition | PRMT6 Inhibition | PRMT7 Inhibition | PRMT8 Inhibition | PRMT9 Inhibition | Data Source |
| This compound | Data Not Available | No Inhibition | Data Not Available | No Inhibition | Data Not Available | No Inhibition | Data Not Available | Data Not Available | [2] |
| JNJ-64619178 | 0.14 | <15% at 10 µM | <15% at 10 µM | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [3] |
| GSK3326595 (Pemrametostat) | 22 (EPZ015666) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | |
| LLY-283 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not available | Data Not Available | Data Not Available | Data Not Available | |
| CMP-5 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Cellular Activity of PRMT5 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50/EC50 (µM) | Data Source |
| This compound | MV4-11 (AML) | Cell Viability | 14.12 | [3][4] |
| THP-1 (AML) | Cell Viability | 16.74 | [3][4] | |
| FLT3-WT blast (AML) | Cell Viability | 6.3 | [3][4] | |
| FLT3-ITD blast (AML) | Cell Viability | 8.72 | [3][4] | |
| JNJ-64619178 | A549 (Lung Cancer) | sDMA Reduction | 0.00025 | [5] |
| GSK3326595 (Pemrametostat) | Z-138 (Mantle Cell Lymphoma) | sDMA Reduction | ~0.005-0.056 | |
| LLY-283 | U251 (Glioblastoma) | sDMA Reduction | ~0.005-0.1 | |
| CMP-5 | ATL cell lines | Cell Viability | 3.98 - 21.65 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of PRMT5 inhibitors, it is essential to visualize the key signaling pathways they modulate and the experimental workflows used for their characterization.
Caption: PRMT5 signaling pathways and the point of inhibitor action.
Caption: Workflow for characterizing PRMT5 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PRMT5 inhibitors. Below are generalized protocols for key experiments.
Biochemical PRMT5 Inhibition Assay (Radiometric)
This assay measures the enzymatic activity of PRMT5 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a substrate.
Materials:
-
Purified recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (1-21) substrate
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Phosphocellulose filter paper or plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in assay buffer.
-
In a reaction tube or well, combine the PRMT5/MEP50 enzyme, histone H4 peptide substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium bicarbonate) to remove unincorporated [³H]-SAM.
-
Dry the filter paper and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Symmetric Dimethylarginine (sDMA) Western Blot
This assay assesses the in-cell target engagement of a PRMT5 inhibitor by measuring the levels of sDMA on cellular proteins.
Materials:
-
Cancer cell line of interest
-
Test inhibitor (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against symmetric dimethylarginine (anti-sDMA)
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 48-72 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative reduction in sDMA levels. The concentration of inhibitor that causes a 50% reduction in the sDMA signal is the EC50.
Conclusion
This compound is a first-in-class PRMT5 inhibitor with demonstrated cellular activity in AML cell lines.[4] While its selectivity against PRMT1, PRMT4, and PRMT7 has been qualitatively established, a comprehensive quantitative comparison with other PRMT5 inhibitors is limited by the lack of publicly available biochemical data across a broad panel of methyltransferases. In contrast, inhibitors such as JNJ-64619178 and GSK3326595 have well-documented high selectivity profiles. Further research is required to fully elucidate the comparative selectivity of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of these and other emerging PRMT5 inhibitors.
References
- 1. PRMT-7/PRMT7 activates HLH-30/TFEB to guard plasma membrane integrity compromised by bacterial pore-forming toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Naturally occurring cancer-associated mutations disrupt oligomerization and activity of protein arginine methyltransferase 1 (PRMT1) - PMC [pmc.ncbi.nlm.nih.gov]
Validating HLCL-61 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the cellular target engagement of HLCL-61, a first-in-class covalent antagonist of Protein Arginine Methyltransferase 5 (PRMT5). By objectively comparing established techniques and presenting supporting experimental data for alternative PRMT5 inhibitors, this document serves as a resource for researchers seeking to evaluate the efficacy and mechanism of action of novel PRMT5-targeted therapies.
PRMT5 Signaling and Covalent Inhibition by this compound
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive therapeutic target.
This compound is a small molecule inhibitor that covalently binds to PRMT5, leading to its irreversible inactivation. This covalent mechanism of action can offer prolonged target inhibition and durable pharmacological effects. The validation of this target engagement in a cellular context is crucial for the development and characterization of this compound and other similar covalent inhibitors.
Experimental Workflow for Validating Target Engagement
Validating the target engagement of a covalent inhibitor like this compound in cells involves a multi-faceted approach. The following workflow outlines the key experimental stages, from initial treatment to data analysis.
Comparison of Target Engagement Validation Methods
Several robust methods are available to confirm and quantify the interaction of this compound with PRMT5 within a cellular environment. This section compares three key techniques and provides representative data from studies on other well-characterized PRMT5 inhibitors.
| Method | Principle | Information Gained | Alternative Inhibitor Data |
| Cellular SDMA Western Blot | Measures the levels of symmetric dimethylarginine (SDMA) on PRMT5 substrates. A decrease in SDMA indicates inhibition of PRMT5 enzymatic activity. | Confirms functional target engagement and provides a dose-response relationship for cellular activity. | GSK3326595: IC50 of ~5-56 nM in various cell lines. MRTX1719: IC50 of 8 nM in MTAPdel HCT116 cells.[1] |
| Mass Spectrometry | Directly detects the covalent adduct of the inhibitor bound to the target protein. Intact protein analysis measures the mass shift, while peptide mapping identifies the specific modified amino acid residue. | Provides definitive evidence of covalent binding and identifies the site of modification. | Compound 6 (covalent PRMT5 inhibitor): Mass increase of 460 Da on PRMT5, confirming covalent adduct formation. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of the target protein upon ligand binding. Covalent binding typically increases the melting temperature of the protein. | Confirms direct physical interaction between the inhibitor and the target protein in a cellular context. | Compound 20 (PRMT5 inhibitor): Increased PRMT5 melting point by 7.2 °C.[2] GSK3326595: Increased PRMT5 melting point by 5.5 °C.[2] |
Experimental Protocols
Cellular Symmetric Dimethylarginine (SDMA) Western Blot
This protocol is a standard method to assess the functional inhibition of PRMT5 in cells.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with a dose range of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, or 72 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
3. Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for symmetric dimethylarginine (e.g., anti-SDMA, SYM10, or SYM11).[3]
-
Incubate with a secondary HRP-conjugated antibody.
-
Detect chemiluminescence using an appropriate substrate and imaging system.
-
Normalize SDMA signal to a loading control (e.g., GAPDH or β-actin).
Mass Spectrometry for Covalent Adduct Confirmation
This protocol outlines the general steps for identifying a covalent drug-protein adduct.
1. Sample Preparation:
-
Treat purified PRMT5 protein or cell lysate with this compound.
-
For intact protein analysis, desalt the sample.
-
For peptide mapping, reduce, alkylate, and digest the protein with a protease (e.g., trypsin).
2. LC-MS/MS Analysis:
-
Analyze the prepared sample using a high-resolution mass spectrometer.
-
For intact protein analysis, determine the mass of the unmodified and modified protein to identify the mass shift corresponding to the inhibitor.
-
For peptide mapping, perform MS/MS analysis to identify peptides with a mass modification and pinpoint the specific amino acid residue bound by the inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment.[4][5][6][7]
1. Cell Treatment:
-
Treat intact cells with this compound or a vehicle control.
2. Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by cooling.
3. Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a mild lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
4. Protein Detection:
-
Quantify the amount of soluble PRMT5 in the supernatant at each temperature using Western blotting or an ELISA-based method.
5. Data Analysis:
-
Plot the amount of soluble PRMT5 as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
Conclusion
Validating the cellular target engagement of this compound is a critical step in its preclinical development. The methods outlined in this guide—Cellular SDMA Western Blot, Mass Spectrometry, and CETSA—provide a robust framework for confirming the covalent modification and functional inhibition of PRMT5 in a physiologically relevant setting. While specific quantitative data for this compound using these standardized assays is not yet widely published, the provided protocols and comparative data for other PRMT5 inhibitors offer a clear roadmap for researchers to rigorously evaluate this promising therapeutic agent. This multi-pronged approach will yield a comprehensive understanding of this compound's mechanism of action and its potential as a targeted cancer therapy.
References
- 1. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epicypher.com [epicypher.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HLCL-61 Combination Therapy with Venetoclax in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The BCL-2 inhibitor, venetoclax (B612062), has transformed the treatment landscape for AML, particularly for older patients or those unfit for intensive chemotherapy.[1] Combination strategies are now at the forefront of AML research, aiming to enhance efficacy and overcome resistance. This guide provides a comparative analysis of a novel investigational combination of HLCL-61, a first-in-class PRMT5 inhibitor, with venetoclax, against established venetoclax-based therapies in AML.
Mechanism of Action
A synergistic anti-leukemic effect is anticipated from the dual targeting of two distinct and critical pathways in AML cell survival and proliferation.
This compound: Targeting Protein Arginine Methyltransferase 5 (PRMT5)
This compound is a potent and selective inhibitor of PRMT5, an enzyme that plays a crucial role in various cellular processes, including RNA splicing and signal transduction.[2] In AML, PRMT5 is often overexpressed and contributes to leukemogenesis. This compound inhibits PRMT5, leading to an increase in the expression of microRNA-29b (miR-29b).[3] This, in turn, suppresses the expression of key oncogenic proteins like Sp1 and FLT3, ultimately inducing myeloid differentiation and inhibiting the proliferation of AML cells.[2][4]
Venetoclax: Targeting B-cell Lymphoma 2 (BCL-2)
Venetoclax is a highly selective inhibitor of the anti-apoptotic protein BCL-2.[1] In many cancers, including AML, the overexpression of BCL-2 allows cancer cells to evade apoptosis (programmed cell death). Venetoclax binds to BCL-2, releasing pro-apoptotic proteins that trigger the intrinsic apoptotic pathway, leading to the death of leukemic cells.[1]
The Rationale for Combination Therapy
The combination of this compound and venetoclax is based on the premise of targeting two non-overlapping survival pathways in AML. While venetoclax directly induces apoptosis, this compound is expected to inhibit proliferation and induce differentiation. This dual-pronged attack could potentially lead to a deeper and more durable response and may overcome resistance mechanisms to either agent alone. Preclinical evidence for combining different targeted agents, such as BCL-2 and FLT3 inhibitors, has shown synergistic effects in AML.[5][6]
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental approaches, the following diagrams are provided.
Caption: Combined Signaling Pathway of this compound and Venetoclax in AML.
Caption: Preclinical Evaluation Workflow for Combination Therapy.
Comparative Performance Data
While direct comparative data for this compound in combination with venetoclax is not yet available, this section summarizes the preclinical and clinical data for each agent and for established venetoclax combinations to provide a benchmark for future studies.
Table 1: Preclinical Efficacy of this compound and Venetoclax in AML
| Compound | Cell Lines | IC50 Range (µM) | Mechanism of Action | Reference(s) |
| This compound | MV4-11, THP-1, FLT3-WT blasts, FLT3-ITD blasts | 6.3 - 16.74 | PRMT5 Inhibition | [7] |
| Venetoclax | Various AML cell lines | Varies (nM to low µM) | BCL-2 Inhibition | [5][8] |
Table 2: Clinical Efficacy of Venetoclax-Based Combination Therapies in Newly Diagnosed AML (Patients unfit for intensive chemotherapy)
| Combination Therapy | Trial | N | CR/CRi Rate (%) | Median OS (months) | Reference(s) |
| Venetoclax + Azacitidine | VIALE-A | 286 | 66.4 | 14.7 | [1] |
| Venetoclax + Decitabine | Phase Ib/II | 145 | 73 | Not Reached | [9] |
| Venetoclax + Low-Dose Cytarabine (LDAC) | VIALE-C | 142 | 48 | 7.2 | [1] |
| Azacitidine Alone | VIALE-A | 145 | 28.3 | 9.6 | [1] |
| LDAC Alone | VIALE-C | 69 | 13 | 4.1 | [1] |
CR = Complete Remission, CRi = Complete Remission with incomplete hematologic recovery, OS = Overall Survival, N = Number of patients.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for key assays used in the preclinical evaluation of AML therapies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed AML cells (e.g., MV4-11, THP-1) in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Compound Treatment: Add varying concentrations of this compound, venetoclax, or the combination to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.
AML Patient-Derived Xenograft (PDX) Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID gamma - NSG).
-
Cell Implantation: Inject primary AML patient cells intravenously or directly into the bone marrow (intrafemoral).[10][11]
-
Engraftment Confirmation: Monitor for engraftment by checking for the presence of human CD45+ cells in the peripheral blood or bone marrow of the mice.
-
Treatment Initiation: Once engraftment is confirmed (typically >1% human CD45+ cells), randomize mice into treatment groups (vehicle, this compound, venetoclax, combination).
-
Dosing: Administer drugs as per the determined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor burden using methods like bioluminescence imaging (if cells are luciferase-tagged) and assess animal health (body weight, clinical signs).
-
Endpoint Analysis: At the end of the study (or when humane endpoints are reached), collect tissues (bone marrow, spleen) to assess leukemic infiltration. Perform survival analysis.
Conclusion and Future Directions
The combination of this compound and venetoclax represents a rational and promising therapeutic strategy for AML. The distinct mechanisms of action—targeting protein arginine methylation and apoptosis—have the potential for synergistic anti-leukemic activity and may address known resistance mechanisms to venetoclax. While direct preclinical and clinical data for this specific combination are currently unavailable, the existing evidence for each agent and for other venetoclax combinations provides a strong foundation for further investigation.
Future research should focus on in vitro and in vivo studies to confirm the synergistic potential of the this compound and venetoclax combination. Determining optimal dosing schedules and identifying predictive biomarkers will be crucial for its clinical translation. As our understanding of AML biology deepens, such rationally designed combination therapies hold the key to improving outcomes for patients with this challenging disease.
References
- 1. Venetoclax-Based Combination Regimens in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Synergistic effect of BCL2 and FLT3 co-inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of BCL2 and FLT3 co-inhibition in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Venetoclax-Based Combinations in Acute Myeloid Leukemia: Current Evidence and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patient-derived intrafemoral orthotopic xenografts of peripheral blood or bone marrow from acute myeloid and acute lymphoblastic leukemia patients: clinical characterization, methodology, and validation - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of HLCL-61 in Acute Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While progress has been made in treating AML, there remains a critical need for novel therapeutic strategies, particularly those that can overcome resistance and improve patient outcomes. HLCL-61, a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), has demonstrated promising preclinical anti-leukemic activity as a single agent.[1][2] This guide explores the potential for synergistic combinations of this compound with other established and emerging AML therapies, providing a data-supported rationale for future preclinical and clinical investigations.
This compound: A Targeted Approach to AML
This compound exerts its anti-leukemic effects by inhibiting PRMT5, an enzyme that plays a crucial role in various cellular processes, including gene expression and RNA splicing.[1][3] In AML, PRMT5 has been shown to contribute to leukemogenesis by repressing the tumor-suppressive microRNA, miR-29b. This repression leads to the upregulation of oncogenic proteins such as Sp1 and FLT3.[1][4] By inhibiting PRMT5, this compound restores miR-29b expression, leading to the suppression of these key drivers of leukemia cell proliferation and survival.[1]
Preclinical Performance of this compound (Single Agent)
Preclinical studies have demonstrated the potent anti-proliferative and pro-apoptotic activity of this compound across various AML cell lines.[2]
| Cell Line | IC50 (µM) after 72h | Key Characteristics |
| MV4-11 | Low micromolar range | FLT3-ITD mutation |
| THP-1 | Low micromolar range | MLL rearrangement |
Quantitative data for direct comparison with other PRMT5 inhibitors in the same preclinical models is limited in the public domain.[2]
Rationale for Synergistic Combinations
While direct experimental data on the synergistic effects of this compound with other AML drugs are not yet publicly available, compelling evidence from studies on other PRMT5 inhibitors suggests significant potential for combination therapies. The following sections outline the scientific basis for combining this compound with key classes of AML drugs.
This compound and BCL-2 Inhibitors (e.g., Venetoclax)
Scientific Rationale:
The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis, with anti-apoptotic members like BCL-2 being overexpressed in many cancers, including AML, contributing to cell survival and chemotherapy resistance.[5][6] Venetoclax (B612062), a selective BCL-2 inhibitor, has shown significant efficacy in AML, particularly in combination with hypomethylating agents.[6]
Preclinical studies in other hematological malignancies, such as mantle cell lymphoma, have demonstrated strong synergy between PRMT5 inhibitors and venetoclax.[7][8][9] The proposed mechanism involves the PRMT5 inhibitor-mediated upregulation of the pro-apoptotic protein BAX, a direct transcriptional target of FOXO1.[8][10] This increase in BAX sensitizes the cancer cells to BCL-2 inhibition by venetoclax, leading to enhanced apoptosis.[7][8] Given the shared mechanisms of apoptosis regulation, a similar synergistic effect is hypothesized in AML.
Proposed Mechanism of Synergy:
This compound and Hypomethylating Agents (e.g., Azacitidine)
Scientific Rationale:
Hypomethylating agents (HMAs) like azacitidine are a cornerstone of therapy for many AML patients.[11][12] Azacitidine functions by inhibiting DNA methyltransferase, leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes, ultimately inducing cell differentiation and apoptosis.[11][12]
The rationale for combining this compound with azacitidine stems from their distinct but complementary epigenetic mechanisms. PRMT5 and DNA methyltransferases are both key players in the epigenetic silencing of tumor suppressor genes.[1][12] A combination of inhibitors targeting both protein arginine methylation and DNA methylation could lead to a more profound and durable reactivation of tumor suppressor pathways than either agent alone. While direct synergistic data for PRMT5 inhibitors and HMAs in AML is still emerging, combinations of different epigenetic modifiers have shown synergy in preclinical models.[13]
Proposed Mechanism of Synergy:
Experimental Protocols for Synergy Assessment
To facilitate the investigation of these potential synergies, detailed protocols for key in vitro assays are provided below.
Cell Viability and Synergy Assessment (MTT/MTS Assay and Combination Index)
This workflow outlines the process for determining the synergistic, additive, or antagonistic effects of drug combinations on AML cell viability.
Detailed Protocol:
-
Cell Seeding: Seed AML cell lines (e.g., MV4-11, THP-1) in a 96-well plate at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.[2]
-
Compound Treatment: Add serial dilutions of this compound, the other AML drug (e.g., venetoclax or azacitidine), and their combination at a constant molar ratio to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 20 µL of MTT (5 mg/mL in PBS) or a commercially available MTS reagent to each well and incubate for 2-4 hours at 37°C.[2]
-
Absorbance Measurement: If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each single agent. Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[14] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[14]
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay quantifies the induction of apoptosis by single agents and their combination.
Detailed Protocol:
-
Cell Treatment: Treat AML cells with the desired concentrations of this compound, the other AML drug, and their combination for a specified time (e.g., 48 hours).[15]
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with cold PBS.[15]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
This compound represents a promising new therapeutic agent for AML. While its efficacy as a monotherapy is established in preclinical models, its true potential may lie in synergistic combinations with other targeted and conventional therapies. The strong preclinical rationale for combining PRMT5 inhibitors with BCL-2 inhibitors and hypomethylating agents provides a clear path for future research. The experimental protocols detailed in this guide offer a framework for rigorously evaluating these potential synergies. Such studies are crucial to unlock the full therapeutic value of this compound and to develop novel, more effective treatment regimens for patients with AML.
References
- 1. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protein Arginine Methyltransferase 5 Promotes the Migration of AML Cells by Regulating the Expression of Leukocyte Immunoglobulin-Like Receptor B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Targeting Bcl-2 Proteins in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Safety and clinical activity of the combination of 5-azacytidine, valproic acid, and all-trans retinoic acid in acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of HLCL-61: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the therapeutic window of HLCL-61, a first-in-class inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in the context of Acute Myeloid Leukemia (AML). Due to the limited availability of public in vivo data for this compound, this guide leverages available preclinical data for this compound and compares it with data from other PRMT5 inhibitors that have advanced to clinical trials, namely GSK3326595 and JNJ-64619178. This comparative approach aims to provide a framework for evaluating the therapeutic potential of this compound and to highlight key areas for future investigation.
Introduction to PRMT5 Inhibition in AML
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology, particularly in hematologic malignancies like AML.[1] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in gene expression, mRNA splicing, and signal transduction.[1] In AML, overexpression of PRMT5 is associated with poor prognosis and the promotion of leukemic cell proliferation and survival.[1]
This compound is a potent and selective small-molecule inhibitor of PRMT5.[1] Its mechanism of action in AML involves the inhibition of PRMT5, which leads to an increased expression of microRNA-29b (miR-29b). This, in turn, suppresses the expression of Sp1 and FLT3, key proteins involved in leukemic cell proliferation and survival, ultimately leading to anti-leukemic activity.[1]
Comparative Analysis of PRMT5 Inhibitors
A drug's therapeutic window is the range between the concentration that produces a therapeutic effect and the concentration that leads to toxicity. A wider therapeutic window generally indicates a safer and more effective drug. This section provides a comparative analysis of this compound, GSK3326595, and JNJ-64619178 based on their in vitro potency and available preclinical and clinical safety and efficacy data.
In Vitro Potency
| Cell Line | IC50 (µM) |
| MV4-11 | 14.12 |
| THP-1 | 16.74 |
| FLT3-WT blast | 6.3 |
| FLT3-ITD blast | 8.72 |
Table 1: In Vitro Potency of this compound in AML Cell Lines. Data sourced from publicly available preclinical studies.
Preclinical and Clinical Efficacy and Safety
Assessing the therapeutic window requires in vivo studies to evaluate both the anti-tumor activity and the toxicity of the compound in a living organism. While specific in vivo efficacy and toxicology data for this compound are limited in the public domain, some information is available for competitor compounds that have progressed to clinical trials.
| Compound | Preclinical Model/Clinical Phase | Efficacy | Safety/Toxicity |
| This compound | Murine AML model | Anti-leukemic activity demonstrated.[2] | No adverse effects reported, though specific dose and duration are not publicly available.[1][3] |
| GSK3326595 | Phase I/II (Myeloid Neoplasms) | Modest efficacy and safety signals in advanced solid tumors.[4] Clinical benefit rate (CBR) being evaluated in MDS, CMML, and AML.[5] | Generally well-tolerated.[4][5] |
| JNJ-64619178 | Phase I (Advanced Solid Tumors and NHL) | Objective Response Rate (ORR) of 5.6% in a broad population. ORR of 11.5% in adenoid cystic carcinoma.[4] | The only dose-limiting toxicity (DLT) was thrombocytopenia.[4] |
Table 2: Summary of Available Preclinical and Clinical Data for PRMT5 Inhibitors. This table provides a high-level overview and direct comparison is limited by the different stages of development and available data.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is crucial for understanding the therapeutic potential of this compound.
Caption: PRMT5 pathway in AML and this compound's inhibitory action.
Caption: Workflow for in vitro evaluation of PRMT5 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. This section outlines representative protocols for key assays used to characterize PRMT5 inhibitors.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the concentration of a PRMT5 inhibitor that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Plate AML cells (e.g., MV4-11, THP-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight if applicable.
-
Compound Treatment: Treat the cells with a serial dilution of the PRMT5 inhibitor (e.g., this compound) for 72 hours.
-
Viability Assessment (MTS):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated control cells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.[6]
-
Western Blotting for Target Engagement
Objective: To assess the inhibition of PRMT5 activity in cells by measuring the levels of downstream targets.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PRMT5 inhibitor for a specified time (e.g., 24-48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against target proteins (e.g., Sp1, FLT3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a PRMT5 inhibitor in a preclinical animal model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human AML cells (e.g., MV4-11) into the flank of immunocompromised mice (e.g., NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Compound Administration: Administer the PRMT5 inhibitor (e.g., this compound) and vehicle control to the respective groups via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential toxicities of a PRMT5 inhibitor.[6]
Protocol:
-
Animal Acclimation: Acclimate healthy rodents (e.g., mice or rats) to the facility for at least one week.[6]
-
Dose Administration: Administer single escalating doses of the PRMT5 inhibitor to different groups of animals. Include a vehicle control group.[6]
-
Clinical Observation: Monitor animals for clinical signs of toxicity, changes in body weight, and mortality at regular intervals for up to 14 days.[6]
-
Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination to identify any treatment-related changes.[6]
Conclusion
This compound demonstrates promising in vitro activity against AML cell lines through a well-defined mechanism of action targeting the PRMT5 pathway.[1] However, a comprehensive assessment of its therapeutic window is currently hampered by the limited availability of public in vivo efficacy and toxicity data. The information available for other clinical-stage PRMT5 inhibitors, such as GSK3326595 and JNJ-64619178, provides a valuable benchmark for the types of studies and data required to fully characterize the therapeutic potential of this compound. Further preclinical studies, including in vivo efficacy in relevant AML models and comprehensive toxicology assessments, are crucial to establish a clearer picture of the therapeutic window for this compound and to guide its future clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. onclive.com [onclive.com]
- 5. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating Resistance: A Comparative Guide to HLCL-61 and Other Targeted Inhibitors
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted cancer therapies is paramount for developing next-generation treatments and effective combination strategies. This guide provides a comparative analysis of the PRMT5 inhibitor HLCL-61 and other key inhibitors, with a focus on the molecular pathways implicated in acquired resistance.
While direct cross-resistance studies involving this compound and other specific inhibitors are not yet available in the public domain, an examination of their respective resistance mechanisms reveals potential overlaps and opportunities for strategic therapeutic interventions. This guide synthesizes the current understanding of resistance to PRMT5 inhibitors and compares it with the well-documented resistance pathways of BTK and MALT1 inhibitors.
Comparing Inhibitor Performance in the Face of Resistance
The development of resistance is a significant challenge in targeted cancer therapy. Understanding the molecular drivers of resistance to one agent can inform strategies to overcome it, including the use of combination therapies or sequential treatments. Here, we compare the known resistance profiles of PRMT5 inhibitors with those of BTK and MALT1 inhibitors.
| Inhibitor Class | Target | Key Resistance Mechanisms | Potential Combination or Sequential Therapies |
| PRMT5 Inhibitors (e.g., this compound) | Protein Arginine Methyltransferase 5 (PRMT5) | - Upregulation of STMN2 (induces collateral sensitivity to taxanes) - Compensatory activation of PI3K/MAPK/mTOR signaling pathways.[1][2] - Downregulation of p53 signaling.[1] | - Taxanes (e.g., paclitaxel)[3] - PI3K, mTOR inhibitors - BCL-2 inhibitors - MSI2 inhibitors |
| BTK Inhibitors (e.g., Ibrutinib) | Bruton's Tyrosine Kinase (BTK) | - Mutations in the BTK gene (e.g., C481S) that prevent drug binding.[4] - Gain-of-function mutations in downstream signaling components like PLCG2.[5] - Activation of alternative signaling pathways (e.g., PI3K, NF-κB).[6][7] | - Second-generation BTK inhibitors - MALT1 inhibitors[8] - BCL-2 inhibitors (e.g., Venetoclax) |
| MALT1 Inhibitors | Mucosa-associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) | - Activation of alternative pro-survival pathways to bypass MALT1 dependency.[9] - Feedback activation of mTORC1 signaling.[10] | - BTK inhibitors[8] - PI3Kδ inhibitors - mTORC1 inhibitors |
Signaling Pathways and Resistance Mechanisms
Understanding the signaling pathways in which these inhibitors operate is crucial to deciphering resistance mechanisms.
PRMT5 Signaling Pathway and Acquired Resistance
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that regulates numerous cellular processes, including gene transcription, RNA splicing, and signal transduction, through the symmetric dimethylation of arginine residues on histone and non-histone proteins.[11] In cancer, PRMT5 can promote cell proliferation and survival.
Figure 1. Simplified PRMT5 signaling pathway and mechanisms of acquired resistance.
BTK and MALT1 Signaling in B-Cell Malignancies
Bruton's Tyrosine Kinase (BTK) and Mucosa-associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) are critical components of the B-cell receptor (BCR) signaling pathway, which is frequently hyperactivated in B-cell lymphomas.[12][13]
Figure 2. Simplified BCR signaling pathway showing the roles of BTK and MALT1 and key resistance mutations.
Experimental Protocols
Generation of Drug-Resistant Cell Lines
A common method for developing drug-resistant cell lines in vitro is through continuous exposure to escalating concentrations of the inhibitor.[14][15][16][17][18]
Figure 3. Workflow for generating drug-resistant cell lines.
Protocol:
-
Determine the IC50: First, determine the half-maximal inhibitory concentration (IC50) of the inhibitor (e.g., this compound) on the parental cancer cell line using a standard cell viability assay (e.g., MTS or CellTiter-Glo).
-
Initial Culture: Begin by culturing the parental cells in the presence of the inhibitor at a sub-lethal concentration (e.g., IC10 or IC20).
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of the inhibitor. This is typically done in a stepwise manner, allowing the cells to recover and resume growth at each new concentration.
-
Maintenance: Continue this process of dose escalation until the desired level of resistance is achieved (often defined by a significant fold-change in the IC50 compared to the parental line).
-
Stabilization and Validation: Maintain the resistant cell line in a medium containing a constant concentration of the inhibitor to ensure the stability of the resistant phenotype. Periodically re-determine the IC50 to confirm the level of resistance. Resistant cells should be cryopreserved at various stages.
Drug Synergy Assays
To evaluate the effectiveness of combination therapies, drug synergy assays are employed. These assays determine whether the combined effect of two or more drugs is greater than the sum of their individual effects.[19][20][21][22]
Protocol (Checkerboard Assay):
-
Serial Dilutions: Prepare serial dilutions of each inhibitor individually.
-
Plate Setup: In a 96-well plate, create a matrix where one drug is serially diluted along the rows and the other drug is serially diluted along the columns. This creates a "checkerboard" of different drug concentration combinations.
-
Cell Seeding: Seed the cancer cells (either parental or resistant) into each well of the plate.
-
Incubation: Incubate the plate for a period appropriate for the cell line (e.g., 72 hours).
-
Viability Measurement: Measure cell viability in each well using a suitable assay.
-
Data Analysis: Analyze the data using synergy models such as the Bliss independence model or the Loewe additivity model to calculate a synergy score (e.g., Combination Index, CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Conclusion
While direct evidence for cross-resistance between this compound and other targeted inhibitors is currently lacking, the convergence of resistance mechanisms on key survival pathways, such as the PI3K/mTOR axis, suggests a potential for overlapping resistance. This highlights the importance of understanding the intricate signaling networks within cancer cells to anticipate and overcome therapeutic resistance. The development of rational combination therapies, guided by the molecular understanding of resistance, holds the promise of more durable clinical responses for patients. Further research into the specific resistance mechanisms of PRMT5 inhibitors like this compound will be crucial for optimizing their use in the clinic.
References
- 1. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [kb.osu.edu]
- 3. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Resistance Mechanisms to Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia [mdpi.com]
- 5. Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting BTK Signaling in the Microenvironment of Solid Tumors as a Feasible Cancer Therapy Option - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Function and targeting of MALT1 paracaspase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 18. researchgate.net [researchgate.net]
- 19. Diagonal Method to Measure Synergy Among Any Number of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 22. m.youtube.com [m.youtube.com]
Comparative Analysis of HLCL-61 Off-Target Activity
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the off-target activity of HLCL-61, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The performance of this compound is benchmarked against other notable PRMT5 inhibitors that have advanced to clinical development, GSK3326595 and JNJ-64619178. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering an objective comparison supported by available experimental data and detailed methodologies for key assays.
Introduction to PRMT5 Inhibition and Off-Target Concerns
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its role in regulating gene expression, mRNA splicing, and signal transduction has made it a significant therapeutic target in oncology. This compound is a first-in-class, potent, and selective small-molecule inhibitor of PRMT5.[1]
A critical aspect of drug development is the characterization of a compound's selectivity and potential off-target effects. Unintended interactions with other cellular targets, particularly kinases due to the conserved nature of the ATP-binding pocket, can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, a thorough assessment of off-target activity is paramount. This guide focuses on the comparative off-target profiles of this compound and other clinical-stage PRMT5 inhibitors to inform further research and development.
Data Presentation: Comparative Selectivity of PRMT5 Inhibitors
The following table summarizes the available quantitative data on the selectivity of this compound, GSK3326595, and JNJ-64619178 against other methyltransferases. While a direct head-to-head kinome-wide screen for all three compounds is not publicly available, the data provides insights into their relative selectivity.
| Inhibitor | Primary Target | Off-Target Profile Summary | Reference(s) |
| This compound | PRMT5 | Reported to lack significant activity against PRMT1, PRMT4, and PRMT7. Broader kinase panel data is not publicly available. | |
| GSK3326595 | PRMT5/MEP50 | >4,000-fold selective for PRMT5/MEP50 over a panel of 20 other methyltransferases.[2][3] Chemical proteomics identified PRMT5 and its binding partner WDR77 as the primary targets.[4] | [2][3][4][5] |
| JNJ-64619178 | PRMT5/MEP50 | At 10 µM, >80% inhibition of PRMT5/MEP50, with <15% inhibition of other closely related arginine methyltransferases.[6][7] Cellular affinity profiling identified PRMT5, MEP50 (WDR77), and RIOK1 (part of the methylosome) as the main binders.[6] | [6][7][8] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound in Acute Myeloid Leukemia (AML).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. GSK3326595 (EPZ015938) - Chemietek [chemietek.com]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
HLCL-61's Impact on Histone Arginine Methylation: A Comparative Guide
This guide provides a detailed comparison of HLCL-61, a first-in-class inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), with other compounds targeting histone arginine methylation. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and protocols.
Introduction to Histone Arginine Methylation
Histone arginine methylation is a crucial post-translational modification that plays a significant role in regulating chromatin structure and gene expression.[1][2] This process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs).[3][4] PRMTs transfer a methyl group from S-adenosylmethionine (SAM) to arginine residues on histone tails and other proteins.[2] There are different types of arginine methylation, including monomethylation (MMA), asymmetric dimethylation (ADMA), and symmetric dimethylation (SDMA), each with distinct functional consequences.[2][4] Dysregulation of histone arginine methylation has been implicated in various diseases, including cancer, making PRMTs attractive therapeutic targets.[3][5][6]
This compound: A Potent PRMT5 Inhibitor
This compound is a selective, small-molecule inhibitor of PRMT5, a type II arginine methyltransferase that catalyzes the formation of SDMA.[7][8][9] By inhibiting PRMT5, this compound effectively reduces the symmetric dimethylation of arginine residues on histones, particularly H3 and H4.[7][8] This alteration in histone methylation can lead to changes in gene expression and has shown anti-leukemic activity in acute myeloid leukemia (AML) cells.[9]
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound action.
Comparison with Alternative Inhibitors
While this compound targets PRMT5, other inhibitors have been developed to target different PRMT family members, primarily PRMT1 (a type I enzyme responsible for ADMA) and CARM1 (PRMT4, also a type I enzyme).[3][10]
PRMT1 Inhibitors: These compounds block the asymmetric dimethylation of arginine residues. Examples include AMI-1, TC-E-5003, and GSK3368715.[5][11] Dysregulation of PRMT1 is associated with various cancers, and its inhibition can affect gene transcription and protein function.[3][5]
CARM1 (PRMT4) Inhibitors: These inhibitors, such as EZM2302 and TP-064, target the coactivator-associated arginine methyltransferase 1.[10][12] CARM1 is overexpressed in many cancers and is involved in transcriptional activation.[6] Inhibition of CARM1 can suppress the expression of oncogenic genes.[12]
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the quantitative data for this compound and other representative PRMT inhibitors.
| Inhibitor | Target | Type | Effect | IC50 / Potency | Cell Lines / Conditions | Reference |
| This compound | PRMT5 | Type II | Inhibition of symmetric arginine dimethylation (SDMA) of histones H3 and H4. | Cell growth IC50s: 14.12 µM (MV4-11), 16.74 µM (THP-1), 6.3 µM (FLT3-WT blast), 8.72 µM (FLT3-ITD blast). | AML cells | [7][8] |
| GSK3368715 | Type I PRMTs | Type I | Reduction of asymmetric dimethylation of arginine (ADMA). | Dose-dependent reduction in cell survival. | Multiple myeloma (MM) cell lines. | [5] |
| TP-064 | CARM1 (PRMT4) | Type I | Potent and selective inhibition of CARM1 activity. | Not specified. | Multiple myeloma (MM) cell lines. | [6][10][12] |
| iCARM1 | CARM1 (PRMT4) | Type I | Suppressed expression of oncogenic estrogen/ERα-target genes. | Better specificity and activity than EZM2302 and TP-064. | Breast cancer cells. | [12] |
| AMI-1 | PRMT1 | Type I | Selective inhibitor of PRMT1. | Not specified. | Not specified. | [11] |
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This protocol can be used to assess the inhibitory activity of compounds like this compound on histone methyltransferase activity.[13][14][15]
Materials:
-
Recombinant PRMT enzyme (e.g., PRMT5, PRMT1, CARM1)
-
Histone substrate (e.g., core histones, specific histone peptides)
-
S-adenosyl-L-[methyl-³H]-methionine (radioactive methyl donor)
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 10 mM MgCl₂)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain HMT assay buffer, the histone substrate, and the recombinant PRMT enzyme.
-
Add varying concentrations of the inhibitor (e.g., this compound) or vehicle control to the reaction mixtures.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-³H]-methionine.
-
Incubate the reactions at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper squares multiple times with a suitable buffer (e.g., 0.1 M sodium bicarbonate) to remove unincorporated radioactive methyl donor.
-
Allow the paper squares to dry completely.
-
Place each paper square in a scintillation vial with scintillation fluid.
-
Measure the incorporation of the radioactive methyl group using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot for Histone Methylation
This protocol is used to detect changes in histone methylation levels within cells after treatment with an inhibitor.[9]
Materials:
-
Cells treated with the inhibitor (e.g., this compound) and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-symmetric dimethylarginine, anti-histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Denature the protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone modification overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Normalize the signal for the modified histone to the signal for a total histone control (e.g., total H3).
Experimental Workflow Diagram
The following diagram outlines a general workflow for evaluating the effect of an inhibitor on histone arginine methylation.
Caption: Workflow for inhibitor testing.
References
- 1. Arginine/lysine-methyl/methyl switches: biochemical role of histone arginine methylation in transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of HLCL-61: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
HLCL-61 is a potent and selective first-in-class small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] Due to its chemical nature and biological activity, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This document provides detailed procedural guidance for the safe disposal of this compound in various forms encountered during research activities.
Immediate Safety Considerations
This compound hydrochloride is classified as a hazardous substance. Safety Data Sheets (SDS) indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Furthermore, it is very toxic to aquatic life with long-lasting effects. Therefore, all forms of this compound waste must be treated as hazardous chemical waste and disposed of through an approved waste disposal program. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
Disposal Procedures for Different Forms of this compound Waste
The following table summarizes the proper disposal procedures for various types of this compound waste. These procedures are based on general best practices for laboratory chemical waste management and should be performed in accordance with your institution's specific environmental health and safety (EHS) guidelines.
| Waste Type | Disposal Container | Labeling Requirements | Disposal Procedure |
| Solid this compound | Original, clearly labeled container or a compatible, sealed waste container. | "Hazardous Waste", "this compound", and any other institutional required hazard labels. | Collect in a designated satellite accumulation area. Do not mix with other solid wastes unless explicitly permitted by your EHS office. Arrange for pickup by your institution's hazardous waste management service. |
| Aqueous Solutions of this compound | Compatible, leak-proof, and sealed container (e.g., glass or polyethylene (B3416737) bottle). Do not use metal containers for acidic or basic solutions. | "Hazardous Waste", "Aqueous Waste containing this compound", list of all chemical components and their approximate concentrations, and pH. | Collect all aqueous waste containing this compound. Do not dispose of down the sanitary sewer. Store in a designated satellite accumulation area, ensuring segregation from incompatible wastes. Arrange for pickup by your institution's hazardous waste management service. |
| Contaminated Labware (e.g., pipette tips, gloves, vials) | Lined, puncture-resistant container designated for solid chemical waste. | "Hazardous Waste", "Solid Waste contaminated with this compound". | Collect all disposable items that have come into direct contact with this compound. Ensure the container is sealed to prevent dust generation or leakage. Store in the satellite accumulation area for pickup. |
| Empty this compound Containers | Original container. | Original label should be defaced. | If the container held acutely hazardous waste, it may require triple-rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous aqueous waste. Consult your institution's EHS for specific requirements on "empty" container disposal. |
Experimental Protocols Cited
The disposal procedures outlined above are derived from standard laboratory chemical waste management protocols. For detailed institutional procedures, please consult your organization's Environmental Health and Safety (EHS) office.
Visualizing Procedural and Biological Pathways
To further clarify the proper handling and context of this compound, the following diagrams illustrate the disposal workflow and the compound's mechanism of action.
Caption: Logical workflow for the proper disposal of this compound waste.
Caption: Simplified signaling pathway of this compound as a PRMT5 inhibitor.
References
Essential Safety and Operational Guide for Handling HLCL-61
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of the PRMT5 Inhibitor HLCL-61.
This document provides critical safety and logistical information for the handling of this compound, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of experimental protocols.
Immediate Safety and Handling
This compound is intended for research use only.[1] As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety measures are paramount.
Potential Hazards: this compound hydrochloride is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE): To mitigate exposure risks, the following personal protective equipment must be worn at all times when handling this compound:
-
Gloves: Nitrile or butyl rubber gloves are recommended. Given that this compound is often dissolved in DMSO, which can facilitate skin penetration, appropriate glove selection is critical.
-
Lab Coat: A standard laboratory coat should be worn to protect against skin contact.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.
Operational Plan: From Receipt to Disposal
A systematic approach to the lifecycle of this compound in the laboratory will minimize risks and ensure consistent results.
Receiving and Storage:
-
Solid Form: Upon receipt, the solid form of this compound hydrochloride should be stored at -20°C in a tightly sealed container, protected from moisture. Under these conditions, it is stable for at least three years.[2] For shorter periods, storage at 4°C for up to two years is acceptable.[2]
-
Stock Solutions: It is highly recommended to prepare and use solutions on the same day.[2] If stock solutions must be prepared in advance, dissolve this compound in high-purity, anhydrous DMSO.[2] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2]
Preparation of Solutions (Step-by-Step):
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes.[2] This prevents condensation from introducing moisture.
-
Weighing: Accurately weigh the desired amount of the compound in a chemical fume hood.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the solid. Gentle warming or sonication can assist with dissolution.[2] this compound hydrochloride is soluble in DMSO at ≥30 mg/mL.[4]
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Do not dispose of this compound with household garbage or allow it to enter the sewage system.[1]
Step-by-Step Disposal Procedure for Small Quantities:
-
Waste Collection:
-
Solid Waste: Collect any unused solid this compound and any materials used for weighing or transfer (e.g., weigh boats, contaminated filter paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound (including unused stock solutions and experimental media) in a separate, sealed, and clearly labeled hazardous waste container. Since this compound is often dissolved in DMSO, the waste container should be compatible with organic solvents.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be collected in a designated hazardous waste container. Empty chemical containers must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol), and the rinsate collected as hazardous waste.
-
-
Labeling:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound hydrochloride"), the solvent (e.g., "in DMSO"), and the approximate concentration and volume.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure that the waste containers are kept closed except when adding waste.
-
Segregate the this compound waste from other incompatible waste streams.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.
-
Quantitative Data Summary
This compound has demonstrated potent in vitro activity against various acute myeloid leukemia (AML) cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Cell Line/Sample Type | IC₅₀ (µM) | Duration of Treatment |
| MV4-11 (AML) | 14.12 | 24-72 hours |
| THP-1 (AML) | 16.74 | 24-72 hours |
| FLT3-WT blast (Primary AML) | 6.3 | 24-72 hours |
| FLT3-ITD blast (Primary AML) | 8.72 | 24-72 hours |
Data sourced from MedChemExpress and InvivoChem.[2][5]
Experimental Protocols
Cell Viability Assay:
-
Cell Seeding: Seed AML cells (e.g., MV4-11, THP-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of this compound hydrochloride in the appropriate cell culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1%. Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the treated plates for 24, 48, or 72 hours.[4]
-
Viability Measurement: Add a cell viability reagent (e.g., MTS) to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values using appropriate software.[4]
Signaling Pathway and Experimental Workflow Visualization
This compound Mechanism of Action in Acute Myeloid Leukemia (AML):
In AML cells, PRMT5 is upregulated and contributes to the suppression of the tumor-suppressor microRNA, miR-29b, through the dimethylation of histone H4 at arginine 3 (H4R3).[1][3] The silencing of miR-29b leads to the increased expression of its target, Sp1, a transcription factor.[1] Sp1, in turn, promotes the transcription of FLT3, a receptor tyrosine kinase often implicated in AML pathogenesis.[1] this compound, by inhibiting PRMT5, reverses this cascade, leading to increased miR-29b expression and subsequent suppression of Sp1 and FLT3, which contributes to its anti-leukemic activity.[1][3]
Caption: The inhibitory effect of this compound on the PRMT5-mediated signaling pathway in AML.
Experimental Workflow for Assessing this compound Efficacy:
The following workflow outlines the key steps in evaluating the in vitro efficacy of this compound.
Caption: A streamlined workflow for determining the in vitro efficacy of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. gzlabfurniture.com [gzlabfurniture.com]
- 4. kamatlab.com [kamatlab.com]
- 5. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
